(S,R,S)-AHPC-C3-NH2 dihydrochloride
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
(2S,4R)-1-[(2S)-2-(4-aminobutanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37N5O4S.2ClH/c1-16-22(36-15-29-16)18-9-7-17(8-10-18)13-28-24(34)20-12-19(32)14-31(20)25(35)23(26(2,3)4)30-21(33)6-5-11-27;;/h7-10,15,19-20,23,32H,5-6,11-14,27H2,1-4H3,(H,28,34)(H,30,33);2*1H/t19-,20+,23-;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMBHSWGXRVCMQP-YEMZLKFISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCN)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCN)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H39Cl2N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(S,R,S)-AHPC-C3-NH2 Dihydrochloride: A Technical Guide to its Mechanism of Action in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC-C3-NH2 dihydrochloride (B599025) is a critical chemical tool in the rapidly advancing field of targeted protein degradation. It is not a therapeutic agent with a direct pharmacological effect, but rather a high-affinity E3 ligase ligand-linker conjugate. Specifically, it incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, based on the well-characterized VH032 molecule, appended with a short linker terminating in a primary amine.[1][2][3] This bifunctional nature allows for its use as a foundational building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs).[4][5] (S,R,S)-AHPC-C3-NH2 dihydrochloride serves as the VHL-recruiting component of a PROTAC, enabling the formation of a ternary complex between the VHL E3 ligase, the PROTAC, and the target protein. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.[4][6] This guide provides an in-depth overview of the mechanism of action, quantitative binding data, and relevant experimental protocols associated with this compound.
Core Mechanism of Action: VHL-Mediated Ubiquitination
The primary function of (S,R,S)-AHPC-C3-NH2, when incorporated into a PROTAC, is to bind to the VHL E3 ligase. This interaction is the initiating step in the PROTAC-mediated degradation of a target protein. The subsequent formation of a ternary complex (VHL-PROTAC-POI) brings the target protein into close proximity with the E3 ligase machinery. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Signaling Pathway: The Ubiquitin-Proteasome System
The following diagram illustrates the central role of (S,R,S)-AHPC-C3-NH2 within the broader context of the ubiquitin-proteasome system when it is part of a PROTAC.
Quantitative Data
The binding affinity of the VHL ligand is a critical determinant of PROTAC efficacy. (S,R,S)-AHPC-C3-NH2 is derived from the well-studied VHL ligand, VH032. The following tables summarize key quantitative data for VH032 binding to VHL and the degradation efficiency of a PROTAC synthesized using a similar VHL ligand.
| Ligand | Assay Type | Value | Reference |
| VH032 | Isothermal Titration Calorimetry (ITC) | Kd = 185 nM | [7][8] |
| VH032 | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | IC50 = 77.8 nM | [1] |
| VH032 | Fluorescence Polarization (FP) | IC50 = 352.2 nM | [9] |
| VH101 (a more potent analog) | Isothermal Titration Calorimetry (ITC) | Kd = 44 nM | [8][10] |
| VH298 (another potent analog) | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | IC50 = 44.0 nM | [1] |
Table 1: Binding Affinities of VH032 and Analogs to VHL.
| PROTAC | Target Protein | Cell Line | DC50 | Dmax | Reference |
| UNC6852 | EED | HeLa | 0.79 ± 0.14 µM | ~92% | [2] |
| UNC6852 | EZH2 | HeLa | 0.3 ± 0.19 µM | ~75% | [2] |
Table 2: Degradation Performance of UNC6852, a PROTAC Utilizing a VH032-based Ligand. (DC50 is the concentration for 50% degradation; Dmax is the maximum degradation).
Experimental Protocols
VHL Binding Affinity Determination: Fluorescence Polarization (FP) Assay
This protocol describes a competitive binding assay to determine the affinity of a compound for the VHL E3 ligase complex.
Detailed Methodology: [11][12][13]
-
Reagent Preparation:
-
Reconstitute the VCB complex (VHL, Elongin B, and Elongin C) in the provided assay buffer to the desired final concentration.
-
Prepare a stock solution of a fluorescently labeled VHL ligand (e.g., a FAM-labeled HIF-1α peptide).
-
Prepare a stock solution of the test compound (e.g., (S,R,S)-AHPC-C3-NH2 or a PROTAC synthesized from it) in a suitable solvent like DMSO.
-
-
Serial Dilution:
-
Perform a serial dilution of the test compound in assay buffer to generate a range of concentrations for the competition assay.
-
-
Plate Setup:
-
In a low-volume, black 384-well plate, add the assay buffer, the serially diluted test compound, the VCB complex, and the fluorescently labeled VHL ligand. Include controls for maximum polarization (no competitor) and minimum polarization (no VCB complex).
-
-
Incubation:
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore used.
-
-
Data Analysis:
-
Normalize the data using the maximum and minimum polarization controls.
-
Plot the percent inhibition of the fluorescent ligand binding against the logarithm of the test compound concentration.
-
Fit the data to a suitable dose-response curve to determine the IC50 value.
-
PROTAC Synthesis: General Workflow
This workflow outlines the general steps for synthesizing a PROTAC using this compound. The primary amine on the linker serves as a versatile handle for conjugation to a ligand for the protein of interest.[4][14]
Detailed Methodology:
-
Activation of POI Ligand:
-
If the POI ligand contains a carboxylic acid, it is typically activated using standard peptide coupling reagents (e.g., HATU, HOBt) in a suitable aprotic solvent (e.g., DMF).
-
-
Coupling Reaction:
-
The activated POI ligand is then reacted with this compound. A base (e.g., DIPEA) is added to neutralize the dihydrochloride salt and facilitate the nucleophilic attack of the primary amine.
-
-
Reaction Monitoring:
-
The progress of the reaction is monitored by an appropriate analytical technique, such as LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, the crude product is worked up to remove excess reagents and byproducts.
-
The final PROTAC is purified, typically by reverse-phase high-performance liquid chromatography (HPLC).
-
-
Characterization:
-
The identity and purity of the synthesized PROTAC are confirmed by analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
-
Conclusion
This compound is a fundamental tool for researchers engaged in the development of PROTACs. Its high affinity for the VHL E3 ligase and the presence of a versatile linker with a primary amine make it an ideal starting point for the synthesis of potent and selective protein degraders. A thorough understanding of its mechanism of action, binding kinetics, and the experimental protocols for its utilization is essential for the successful design and implementation of novel therapeutic strategies based on targeted protein degradation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 5. E3 ligase ligand chemistries: from building blocks to protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
(S,R,S)-AHPC-C3-NH2: A Technical Guide for Targeted Protein Degradation Research
(S,R,S)-AHPC-C3-NH2 , also known as VH032-C3-NH2, is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, functionalized with a 3-carbon amine linker. This critical research tool serves as a foundational building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of molecules designed for targeted protein degradation. This guide provides an in-depth overview of its application in research, particularly for scientists and professionals in drug development.
Core Application: Synthesis of PROTACs
The primary application of (S,R,S)-AHPC-C3-NH2 is as a synthetic intermediate for the construction of PROTACs. PROTACs are heterobifunctional molecules that consist of two distinct ligands connected by a chemical linker. One ligand binds to a target protein of interest (POI), while the other, in this case, (S,R,S)-AHPC-C3-NH2, recruits the VHL E3 ligase. This induced proximity triggers the ubiquitination of the POI, marking it for degradation by the cell's natural disposal system, the proteasome. This approach allows for the targeted elimination of disease-causing proteins, offering a powerful alternative to traditional inhibition.
A notable example of a PROTAC synthesized using (S,R,S)-AHPC-C3-NH2 is UNC6852 , a potent and selective degrader of the Polycomb Repressive Complex 2 (PRC2) component, Embryonic Ectoderm Development (EED).[1][2][3] By targeting EED for degradation, UNC6852 effectively disrupts the function of the PRC2 complex, which plays a critical role in epigenetic regulation and is implicated in various cancers.
Quantitative Data Summary
The following tables summarize key quantitative data for the VHL ligand component and a representative PROTAC synthesized using (S,R,S)-AHPC-C3-NH2.
| Compound | Target | Assay Type | Value | Reference |
| VH032 (parent ligand) | VHL | Dissociation Constant (Kd) | 185 nM | [4][5] |
| VH032 amine (analogue) | VHL | Inhibition Constant (Ki) | 5.7 µM | [6][7] |
Note: The binding affinity of (S,R,S)-AHPC-C3-NH2 to VHL is expected to be in a similar range to its parent compound and its amine analogue.
| PROTAC | Target Protein | Assay Type | Cell Line | Value | Reference |
| UNC6852 | EED | IC50 | Cell-free | 247 nM | [8] |
| UNC6852 | EED | DC50 | HeLa | 0.79 ± 0.14 µM | |
| UNC6852 | EZH2 | DC50 | HeLa | 0.3 ± 0.19 µM |
Signaling Pathways and Experimental Workflows
PROTAC-Mediated Protein Degradation Pathway
The following diagram illustrates the mechanism of action for a PROTAC synthesized using (S,R,S)-AHPC-C3-NH2.
Caption: PROTAC-mediated degradation of a target protein via VHL recruitment.
Experimental Workflow for PROTAC Evaluation
This diagram outlines the typical workflow for synthesizing and evaluating a novel PROTAC.
Caption: A generalized workflow for the synthesis and evaluation of a PROTAC.
Experimental Protocols
General Protocol for PROTAC Synthesis via Amide Coupling
This protocol describes a general method for coupling (S,R,S)-AHPC-C3-NH2 to a carboxylic acid-functionalized ligand for a protein of interest (POI-COOH).
Materials:
-
(S,R,S)-AHPC-C3-NH2
-
POI-COOH
-
Amide coupling reagents (e.g., HATU, HOBt, EDC)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
DIPEA (N,N-Diisopropylethylamine)
-
HPLC for purification
-
Mass spectrometer and NMR for characterization
Procedure:
-
Dissolve the POI-COOH (1 equivalent) in anhydrous DMF.
-
Add the amide coupling reagents (e.g., HATU, 1.2 equivalents) and a base such as DIPEA (3 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of (S,R,S)-AHPC-C3-NH2 (1.1 equivalents) in anhydrous DMF to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 2-12 hours, monitoring by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the final PROTAC.
-
Characterize the purified PROTAC by high-resolution mass spectrometry and NMR to confirm its identity and purity.
Protocol for Determining PROTAC-Induced Protein Degradation (Western Blot)
Materials:
-
Cells expressing the target protein
-
PROTAC of interest (e.g., UNC6852)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (and a vehicle control, e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Prepare protein samples with Laemmli buffer, heat, and load equal amounts onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control for each PROTAC concentration to determine the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation).
Protocol for Cell Viability Assay
Materials:
-
Cells of interest
-
PROTAC of interest
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC (and a vehicle control) for a desired period (e.g., 72 hours).
-
Assay:
-
For an MTT assay, add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilizing agent to dissolve the formazan (B1609692) crystals.
-
For a CellTiter-Glo® assay, add the reagent directly to the wells.
-
-
Measurement: Read the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the PROTAC concentration to determine the IC50 value (concentration at which 50% of cell growth is inhibited).
References
- 1. benchchem.com [benchchem.com]
- 2. promega.com [promega.com]
- 3. benchchem.com [benchchem.com]
- 4. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
(S,R,S)-AHPC-C3-NH2: A Technical Guide to its VHL Ligand Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the von Hippel-Lindau (VHL) ligand, (S,R,S)-AHPC-C3-NH2. It is a derivative of the well-characterized VHL ligand, VH032, and serves as a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its binding affinity to the VHL E3 ubiquitin ligase, outlines the experimental methodologies used to determine these interactions, and illustrates its role within the relevant signaling pathway.
Quantitative Binding Affinity Data
(S,R,S)-AHPC-C3-NH2 is a synthetic E3 ligase ligand-linker conjugate that incorporates the VH032-based VHL ligand. While direct, independent binding affinity studies for (S,R,S)-AHPC-C3-NH2 are not extensively published, its binding characteristics are understood through its parent compound, VH032. The addition of the C3-amine linker is not expected to significantly alter the core binding interaction with VHL. The binding affinity of VH032 to the VHL E3 ligase has been determined to be in the nanomolar range, indicating a potent interaction.
| Compound | Binding Affinity (Kd) to VHL | Assay Method | Reference |
| VH032 | 185 nM | Not Specified | [1][2] |
Note: The binding affinity of (S,R,S)-AHPC-C3-NH2 is inferred from its parent compound, VH032.
VHL Signaling Pathway and PROTAC Mechanism of Action
The von Hippel-Lindau (VHL) protein is a key component of a Cullin-RING E3 ubiquitin ligase complex. A primary function of this complex is to recognize and target the alpha subunit of Hypoxia-Inducible Factor (HIF-1α) for ubiquitination and subsequent proteasomal degradation under normoxic (normal oxygen) conditions. This process is initiated by the hydroxylation of specific proline residues on HIF-1α, creating a binding site for VHL.
In the context of PROTACs, a ligand like (S,R,S)-AHPC-C3-NH2 hijacks this natural process. The PROTAC molecule is heterobifunctional, containing a warhead that binds to a target protein of interest and a ligand (in this case, the (S,R,S)-AHPC moiety) that recruits the VHL E3 ligase. This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.
Caption: VHL signaling in normoxia and its hijacking by a PROTAC.
Experimental Protocols for Binding Affinity Determination
The binding affinity of VHL ligands like (S,R,S)-AHPC-C3-NH2 is typically determined using a variety of biophysical assays. Below are detailed methodologies for three common techniques.
Fluorescence Polarization (FP)
This is a competitive binding assay that measures the displacement of a fluorescently labeled VHL ligand by the test compound.
Workflow:
Caption: Workflow for a Fluorescence Polarization competition assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of (S,R,S)-AHPC-C3-NH2 in a suitable solvent (e.g., DMSO).
-
Prepare a serial dilution of the test compound in the assay buffer.
-
Prepare solutions of the VHL protein complex (VHL, Elongin B, and Elongin C) and a fluorescently labeled VHL ligand (e.g., a derivative of VH032 conjugated to a fluorophore like fluorescein) in the assay buffer.
-
-
Assay Procedure:
-
In a 384-well low-volume plate, add the serially diluted test compound.
-
Add the VHL protein complex to each well.
-
Add the fluorescently labeled VHL ligand to each well.
-
Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.
-
-
Measurement and Analysis:
-
Measure the fluorescence polarization of each well using a plate reader equipped with appropriate filters.
-
The data is then analyzed by plotting the fluorescence polarization values against the logarithm of the test compound concentration.
-
The IC₅₀ value, which is the concentration of the test compound that displaces 50% of the fluorescent ligand, is determined from the resulting sigmoidal curve.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon binding of a ligand to a protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Workflow:
Caption: Workflow for an Isothermal Titration Calorimetry experiment.
Detailed Protocol:
-
Sample Preparation:
-
The VHL protein complex and the (S,R,S)-AHPC-C3-NH2 ligand are extensively dialyzed against the same ITC buffer to minimize heats of dilution.
-
The concentrations of both the protein and the ligand are accurately determined.
-
-
ITC Instrument Setup:
-
The sample cell and the injection syringe of the ITC instrument are thoroughly cleaned.
-
The VHL protein solution is loaded into the sample cell.
-
The (S,R,S)-AHPC-C3-NH2 solution is loaded into the injection syringe.
-
-
Titration:
-
A series of small, sequential injections of the ligand from the syringe into the sample cell are performed.
-
The heat change associated with each injection is measured by the instrument.
-
-
Control Experiment:
-
A control titration is performed by injecting the ligand into the buffer alone to determine the heat of dilution, which is then subtracted from the experimental data.
-
-
Data Analysis:
-
The integrated heat changes from each injection are plotted against the molar ratio of ligand to protein.
-
The resulting binding isotherm is fitted to a suitable binding model to determine the dissociation constant (Kd), stoichiometry of binding (n), and the enthalpy of binding (ΔH).
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding of an analyte to a ligand immobilized on a sensor chip in real-time. This allows for the determination of both the kinetics (association and dissociation rates) and the affinity of the interaction.
Workflow:
Caption: Workflow for a Surface Plasmon Resonance experiment.
Detailed Protocol:
-
Ligand Immobilization:
-
The VHL protein complex is immobilized onto the surface of a sensor chip using standard amine coupling chemistry.
-
-
Analyte Preparation:
-
A series of concentrations of (S,R,S)-AHPC-C3-NH2 are prepared in a suitable running buffer.
-
-
Binding Measurement:
-
The running buffer is flowed over the sensor surface to establish a stable baseline.
-
The different concentrations of the analyte are sequentially injected over the sensor surface.
-
The binding of the analyte to the immobilized ligand is monitored in real-time as a change in the refractive index, measured in Response Units (RU).
-
-
Kinetics and Affinity Analysis:
-
The association phase (analyte binding) and dissociation phase (buffer wash) are recorded for each concentration.
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
-
References
The Role of the Von Hippel-Lindau (VHL) E3 Ligase in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Von Hippel-Lindau (VHL) E3 ubiquitin ligase is a critical component of the cellular machinery for protein homeostasis. Its primary function is to recognize and target specific proteins for degradation via the ubiquitin-proteasome system. This technical guide provides an in-depth overview of the VHL E3 ligase, detailing its structure, mechanism of action, and its pivotal role in the burgeoning field of targeted protein degradation (TPD). A special focus is placed on its application in Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality. This guide also includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in the field.
Introduction to the VHL E3 Ligase
The Von Hippel-Lindau (VHL) protein is the substrate recognition subunit of the Cullin-RING E3 ubiquitin ligase type 2 (CRL2) complex, often referred to as the VCB complex (VHL-Elongin C-Elongin B).[1][2] This complex plays a crucial role in cellular oxygen sensing by targeting the alpha subunit of the hypoxia-inducible factor (HIF-1α) for degradation under normoxic conditions.[3][4] Inactivation of the VHL gene is associated with VHL disease, a hereditary cancer syndrome, and is a frequent event in sporadic clear cell renal cell carcinoma (ccRCC), highlighting its importance as a tumor suppressor.[1][5]
In recent years, the VHL E3 ligase has gained significant attention beyond its role in hypoxia signaling. Its well-defined substrate-binding pocket and broad tissue expression have made it a prime candidate for recruitment by PROTACs.[6] PROTACs are heterobifunctional molecules that co-opt E3 ligases to induce the ubiquitination and subsequent degradation of specific proteins of interest (POIs), including those previously considered "undruggable".[7][8]
Structure and Function of the VHL E3 Ligase Complex
The VHL E3 ligase is a multi-subunit complex composed of the VHL protein (pVHL), Elongin B (EloB), Elongin C (EloC), Cullin 2 (CUL2), and RING-box protein 1 (Rbx1).[2]
-
pVHL: The substrate recognition subunit, pVHL, consists of two domains: an N-terminal β-domain and a C-terminal α-domain. The β-domain contains the binding site for hydroxylated HIF-1α and other substrates.[1] The α-domain is responsible for binding to Elongin C.[1]
-
Elongin B and C: These proteins form a stable heterodimer that acts as an adaptor, linking pVHL to the CUL2 scaffold.[2]
-
Cullin 2 (CUL2): This scaffold protein brings the substrate recognition unit (VHL-EloB-EloC) and the catalytic unit (Rbx1) into proximity.[2]
-
Rbx1: As a RING finger protein, Rbx1 recruits an E2 ubiquitin-conjugating enzyme loaded with ubiquitin, thereby catalyzing the transfer of ubiquitin to the substrate.[2]
The assembly of this complex is essential for its ligase activity. The modular nature of the CRL family allows for a wide range of substrate specificity by utilizing different substrate recognition subunits.
Mechanism of VHL-Mediated Protein Degradation
The canonical substrate of the VHL E3 ligase is HIF-1α. The degradation process is tightly regulated by cellular oxygen levels:
-
Normoxia: In the presence of oxygen, prolyl hydroxylase domain (PHD) enzymes hydroxylate specific proline residues on HIF-1α.[3]
-
Recognition: The hydroxylated proline acts as a recognition motif, enabling the β-domain of pVHL to bind to HIF-1α with high affinity.[9][10]
-
Ubiquitination: Upon binding, the VHL complex recruits an E2-ubiquitin conjugate, leading to the polyubiquitination of HIF-1α.[11]
-
Degradation: The polyubiquitin (B1169507) chain serves as a signal for the 26S proteasome, which then degrades HIF-1α.[4]
Under hypoxic conditions, the PHDs are inactive, HIF-1α is not hydroxylated, and it evades VHL-mediated degradation. This leads to the stabilization of HIF-1α, which then translocates to the nucleus to activate the transcription of genes involved in angiogenesis, glucose metabolism, and other responses to low oxygen.[5]
VHL in Targeted Protein Degradation: PROTACs
The ability of VHL to efficiently target proteins for degradation has been harnessed in the development of PROTACs. A VHL-recruiting PROTAC consists of three components: a ligand that binds to the POI, a ligand that binds to VHL (often a derivative of the HIF-1α peptide), and a chemical linker that connects the two.[7]
The mechanism of action for a VHL-based PROTAC is as follows:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and the VHL E3 ligase complex, bringing them into close proximity to form a ternary complex.
-
Induced Ubiquitination: This induced proximity facilitates the transfer of ubiquitin from the E2 enzyme to the POI, even though the POI is not a natural substrate of VHL.
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the proteasome.
The catalytic nature of this process, where a single PROTAC molecule can induce the degradation of multiple POI molecules, is a key advantage of this technology.
Signaling Pathways Involving VHL E3 Ligase
While the VHL-HIF axis is the most well-characterized pathway, VHL has been implicated in a variety of other cellular processes, both dependent and independent of HIF.[12][13]
HIF-Dependent Signaling
The stabilization of HIF-1α and HIF-2α in the absence of functional VHL leads to the upregulation of numerous target genes involved in:
-
Angiogenesis: Vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF).[13]
-
Glucose Metabolism: Glucose transporter 1 (GLUT1) and various glycolytic enzymes.[13]
-
Cell Proliferation and Survival: Transforming growth factor-alpha (TGF-α) and Cyclin D1.[5]
Caption: VHL-HIF-1α Signaling Pathway.
HIF-Independent Signaling
VHL has been shown to interact with and regulate a number of other proteins independently of HIF, including:
-
Extracellular Matrix (ECM) Assembly: VHL interacts with and is required for the proper assembly of a fibronectin matrix.[1]
-
Microtubule Stability: pVHL can associate with and stabilize microtubules.[13]
-
Regulation of other proteins: VHL has been reported to target other substrates for degradation, such as components of the RNA polymerase II complex and atypical protein kinase C (aPKC).[1][12]
Caption: HIF-Independent Functions of VHL.
Quantitative Data
The following tables summarize key quantitative data related to VHL ligands and VHL-based PROTACs from various studies.
Table 1: Binding Affinities of VHL Ligands
| Compound | Measurement Method | Binding Affinity (Kd/IC50) | Reference |
| VH032 | Isothermal Titration Calorimetry (ITC) | 185 nM (Kd) | [14] |
| VH101 | Fluorescence Polarization (FP) | 44 nM (Kd) | [14] |
| Compound 1 | Isothermal Titration Calorimetry (ITC) | 4.1 µM (IC50) | [14] |
| Compound 2 | Isothermal Titration Calorimetry (ITC) | 1.8 µM (IC50) | [14] |
| Compound 3 | Isothermal Titration Calorimetry (ITC) | 2.5 µM (IC50) | [14] |
| 14a | Isothermal Titration Calorimetry (ITC) | 280 ± 20 nM (Kd) | [15] |
| 14b | Isothermal Titration Calorimetry (ITC) | 1.1 ± 0.1 µM (Kd) | [15] |
Table 2: Efficacy of VHL-Based PROTACs
| PROTAC | Target Protein | Cell Line | DC50 | Dmax | Reference |
| PROTAC 8o | KRAS G12D | AsPC-1 | Not Reported | >90% at 1 µM | [16] |
| SNU-1 | KRAS G12D | SNU-1 | 19.77 nM | Not Reported | [16] |
| HPAF-II | KRAS G12D | HPAF-II | 52.96 nM | Not Reported | [16] |
| AGS | KRAS G12D | AGS | 7.49 nM | >95% | [16] |
| PANC 04.03 | KRAS G12D | PANC 04.03 | 87.8 nM | Not Reported | [16] |
| 139 | BRD4 | PC3 | 3.3 nM | 97% | [14] |
| 139 | BRD4 | EOL-1 | 0.87 nM | 96% | [14] |
| 141 | BRD4 | PC3 | 2.58 nM | 94% | [14] |
| 141 | BRD4 | EOL-1 | 216 nM | 67% | [14] |
| MS21 | pan-Akt | Various | ~37-333 nM | >90% | [17] |
| 7 | HDAC1 | HCT116 | 0.91 µM | Not Reported | [18] |
| 7 | HDAC3 | HCT116 | 0.64 µM | Not Reported | [18] |
| 9 | HDAC1 | HCT116 | 0.55 µM | Not Reported | [18] |
| 9 | HDAC3 | HCT116 | 0.53 µM | Not Reported | [18] |
| 22 | HDAC3 | HCT116 | 0.44 µM | 77% | [18] |
| LC-2 | KRAS G12C | NCI-H358 | ~0.1 µM | >80% | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the VHL E3 ligase and VHL-based PROTACs.
In Vitro Ubiquitination Assay
This assay biochemically reconstitutes the ubiquitination cascade to determine if a substrate is a target of the VHL E3 ligase complex.[11][19][20]
Materials:
-
Purified recombinant VHL complex (VHL, EloB, EloC, CUL2, Rbx1)
-
Purified recombinant E1 activating enzyme (e.g., UBA1)
-
Purified recombinant E2 conjugating enzyme (e.g., UBE2D2/UbcH5b)
-
Purified recombinant substrate protein
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies against the substrate protein and ubiquitin
Procedure:
-
Assemble the ubiquitination reaction mixture in a microcentrifuge tube on ice. A typical 20-30 µL reaction includes:
-
E1 enzyme (e.g., 50-100 ng)
-
E2 enzyme (e.g., 200-500 ng)
-
Ubiquitin (e.g., 2-5 µg)
-
Substrate protein (e.g., 500 ng)
-
VHL complex (e.g., 200-500 ng)
-
ATP (e.g., 2 mM final concentration)
-
10x ubiquitination buffer
-
Nuclease-free water to the final volume.
-
-
Include negative control reactions lacking E1, E2, E3 (VHL complex), or ATP.
-
Incubate the reactions at 30-37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Resolve the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Perform Western blotting using a primary antibody against the substrate protein to detect higher molecular weight ubiquitinated species (a ladder of bands) and an anti-ubiquitin antibody as a control.
Co-Immunoprecipitation (Co-IP) to Identify VHL Interacting Proteins
Co-IP is used to isolate VHL and its interacting partners from cell lysates.[21][22][23][24][25]
Materials:
-
Cell culture reagents and cells expressing the proteins of interest (endogenously or via transfection)
-
Ice-cold PBS
-
Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)
-
Antibody against VHL (for pulldown)
-
Isotype control IgG
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE loading buffer)
-
SDS-PAGE and Western blotting reagents
-
Antibodies against VHL and the putative interacting protein
Procedure:
-
Culture and harvest cells. Wash the cell pellet with ice-cold PBS.
-
Lyse the cells in ice-cold Co-IP lysis buffer. Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
(Optional but recommended) Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the anti-VHL antibody or control IgG overnight at 4°C with gentle rotation.
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Wash the beads 3-5 times with ice-cold Co-IP lysis buffer.
-
Elute the protein complexes from the beads. For Western blot analysis, resuspend the beads in SDS-PAGE loading buffer and boil for 5-10 minutes.
-
Analyze the eluates by SDS-PAGE and Western blotting using antibodies against VHL and the expected interacting protein.
Cell-Based Protein Degradation Assay
This assay is used to determine the efficacy of a VHL-based PROTAC in degrading a target protein within cells.[16][17]
Materials:
-
Cell line expressing the target protein
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Cell culture reagents
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC compound or vehicle control for a specified time (e.g., 4, 8, 16, or 24 hours).
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Perform SDS-PAGE and Western blotting.
-
Probe the membrane with primary antibodies against the target protein and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody and visualize the bands using a chemiluminescent substrate.
-
Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum percentage of degradation).
LC-MS/MS for Ubiquitination Site Identification
This powerful technique is used to identify the specific lysine (B10760008) residues on a substrate protein that are ubiquitinated following VHL-mediated ubiquitination.[14][15][17][26][27]
Materials:
-
Protein sample (from in vitro ubiquitination assay or cell lysate)
-
Denaturing buffer (e.g., 8 M urea)
-
Reducing agent (e.g., DTT)
-
Alkylating agent (e.g., iodoacetamide)
-
Trypsin
-
LC-MS/MS system (e.g., Orbitrap mass spectrometer)
-
Database search software (e.g., MaxQuant, Proteome Discoverer)
Procedure:
-
Denature, reduce, and alkylate the protein sample.
-
Digest the proteins into peptides using trypsin. Trypsin cleaves after lysine and arginine residues, but not if the lysine is modified. Upon digestion of a ubiquitinated protein, a di-glycine (Gly-Gly) remnant from the C-terminus of ubiquitin remains attached to the ubiquitinated lysine, resulting in a characteristic mass shift of 114.1 Da.[15]
-
(Optional but recommended for complex samples) Enrich for ubiquitinated peptides using an antibody that recognizes the K-ε-GG remnant.
-
Analyze the peptide mixture by LC-MS/MS. The liquid chromatography (LC) separates the peptides, and the tandem mass spectrometer (MS/MS) sequences them.
-
Search the acquired MS/MS spectra against a protein database using specialized software. The software should be configured to search for a variable modification of +114.1 Da on lysine residues.
-
Validate the identified ubiquitination sites by manually inspecting the MS/MS spectra for characteristic fragment ions.
Experimental and Developmental Workflows
The following diagrams illustrate typical workflows for studying VHL and developing VHL-based PROTACs.
Caption: VHL-Based PROTAC Development Workflow.
Conclusion
The VHL E3 ligase is a central player in cellular protein degradation with well-established roles in oxygen sensing and tumor suppression. Its hijackable nature has positioned it at the forefront of the TPD revolution, enabling the development of novel therapeutics for a wide range of diseases. This technical guide has provided a comprehensive overview of the VHL E3 ligase, from its fundamental biology to its practical application in drug discovery. The detailed protocols, quantitative data, and visual aids are intended to empower researchers to further explore and exploit the therapeutic potential of this "very hip ligase".
References
- 1. The VHL Tumor Suppressor: Master Regulator of HIF - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into Cullin-RING E3 ubiquitin ligase recruitment: Structure of the VHL–EloBC–Cul2 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HIF-1α binding to VHL is regulated by stimulus-sensitive proline hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of regulation of the hypoxia-inducible factor-1α by the von Hippel-Lindau tumor suppressor protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. lifesensors.com [lifesensors.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantifying the Binding Interaction between the Hypoxia-Inducible Transcription Factor and the von Hippel-Lindau Suppressor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantifying the binding interaction between the hypoxia-inducible transcription factor and the von Hippel Lindau suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of HIF1α ubiquitination by a reconstituted von Hippel-Lindau (VHL) tumor suppressor complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Two sides to every story: the HIF-dependent and HIF-independent functions of pVHL - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dissecting the ubiquitin pathway by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. portlandpress.com [portlandpress.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. docs.abcam.com [docs.abcam.com]
- 20. scispace.com [scispace.com]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 23. assaygenie.com [assaygenie.com]
- 24. researchgate.net [researchgate.net]
- 25. bitesizebio.com [bitesizebio.com]
- 26. Analysis of Ubiquitinated Proteome by Quantitative Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 27. biorxiv.org [biorxiv.org]
A Beginner's Guide to PROTAC Building Blocks: An In-depth Technical Introduction
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, moving beyond traditional inhibition to induce the degradation of specific proteins of interest (POIs).[1][2] These heterobifunctional molecules co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate unwanted proteins, including those previously considered "undruggable."[3][4]
A PROTAC molecule is comprised of three key building blocks:
-
A ligand that binds to a protein of interest (POI): This component provides specificity, targeting the PROTAC to the protein intended for degradation.
-
A ligand that recruits an E3 ubiquitin ligase: This moiety engages the cellular machinery responsible for tagging proteins for destruction.
-
A chemical linker: This element connects the POI and E3 ligase ligands, and its composition and length are critical for the PROTAC's efficacy.[1][3]
By simultaneously binding the POI and an E3 ligase, the PROTAC forms a ternary complex, bringing the two proteins into close proximity. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple POI molecules.[1][4]
This guide provides a technical overview of the core building blocks of PROTACs, presents key quantitative data for exemplary components, and details essential experimental protocols for their synthesis and evaluation.
Core Building Blocks of PROTACs
The modular nature of PROTACs allows for a systematic approach to their design and optimization, focusing on the three distinct building blocks.
E3 Ubiquitin Ligase Ligands
The choice of E3 ligase is a critical determinant of a PROTAC's success. While over 600 E3 ligases are encoded in the human genome, only a handful have been extensively utilized for PROTAC development, primarily due to the availability of well-characterized small molecule ligands.[1][5] The most commonly recruited E3 ligases are Cereblon (CRBN) and von Hippel-Lindau (VHL).[5]
-
Cereblon (CRBN) Ligands: Ligands for CRBN are often derived from immunomodulatory drugs (IMiDs) such as thalidomide (B1683933), lenalidomide, and pomalidomide (B1683931).[6][7] These molecules bind to the substrate receptor of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex.[8]
-
Von Hippel-Lindau (VHL) Ligands: VHL ligands are typically derivatives of the hypoxia-inducible factor 1α (HIF-1α) peptide that bind to the VHL E3 ligase complex.[9][10] Small molecule mimetics, such as VH032, have been developed to provide better drug-like properties.[10][11]
The selection of the E3 ligase ligand can influence the PROTAC's degradation efficiency, selectivity, and potential for off-target effects.
Table 1: Common E3 Ligase Ligands and their Binding Affinities
| E3 Ligase | Ligand | Binding Affinity (Kd or IC50) |
| Cereblon (CRBN) | Pomalidomide | ~157 nM (Kd)[6] |
| Cereblon (CRBN) | Lenalidomide | ~178 nM (Kd)[6] |
| Cereblon (CRBN) | Thalidomide | ~250 nM (Kd)[6] |
| Von Hippel-Lindau (VHL) | VH032 | 185 nM (Kd)[10][11] |
| Von Hippel-Lindau (VHL) | VH101 | 44 nM (Kd)[9] |
Linkers
The linker is not merely a passive spacer but plays a crucial role in the PROTAC's overall performance. Its length, composition, and attachment points to the two ligands significantly impact the formation and stability of the ternary complex, as well as the physicochemical properties of the PROTAC, such as solubility and cell permeability.[12][13]
Common linker types include:
-
Polyethylene glycol (PEG) linkers: These are hydrophilic and can improve the solubility of the PROTAC molecule.[12][14]
-
Alkyl chains: These provide a more rigid and hydrophobic connection.[12][14]
-
Rigid linkers: Incorporating cyclic structures like piperazine (B1678402) or piperidine (B6355638) can help to control the conformation of the PROTAC and improve ternary complex formation.[12]
The optimal linker length and composition must be empirically determined for each PROTAC.
Protein of Interest (POI) Ligands
The POI ligand, or "warhead," determines the target of the PROTAC. Any protein for which a suitable ligand exists can potentially be targeted for degradation.[9][15] This opens up the possibility of targeting proteins that have been difficult to inhibit with traditional small molecules, such as scaffolding proteins and transcription factors.[3]
The affinity of the POI ligand for its target does not always need to be high for the PROTAC to be effective, as the catalytic nature of the degradation process can compensate for weaker binding.[3]
Table 2: Exemplary Protein of Interest (POI) Ligand and its Binding Affinity
| Protein of Interest (POI) | Ligand | Binding Affinity (Kd or IC50) |
| Bromodomain-containing protein 4 (BRD4) | (+)-JQ1 | ~50 nM (Kd for BD1), ~90 nM (Kd for BD2)[12] |
Quantitative Analysis of PROTAC Efficacy
The efficacy of a PROTAC is typically quantified by its ability to induce the degradation of the target protein. Key parameters include:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein.
-
Dmax: The maximum percentage of protein degradation achievable with the PROTAC.
Table 3: Degradation Efficacy of an Exemplary PROTAC: ARV-471
| PROTAC | Target POI | E3 Ligase Recruited | Cell Line | DC50 | Dmax |
| ARV-471 | Estrogen Receptor α (ERα) | Cereblon (CRBN) | MCF7 | ~1.8 nM[16] | >90%[16] |
| ARV-471 | Estrogen Receptor α (ERα) | Cereblon (CRBN) | MCF7 | 0.9 nmol/L[3] | 95%[3] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and evaluation of PROTACs.
PROTAC Synthesis: JQ1-C3-Pomalidomide
This protocol describes the synthesis of a model PROTAC targeting BRD4 for degradation by recruiting CRBN.[1]
Materials:
-
(+)-JQ1
-
Pomalidomide
-
N-Boc-3-aminopropan-1-ol
-
Dess-Martin periodinane
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Synthesis of the Linker-Pomalidomide Intermediate: a. Oxidize N-Boc-3-aminopropan-1-ol to the corresponding aldehyde using Dess-Martin periodinane in DCM. b. Couple the aldehyde with pomalidomide via reductive amination using sodium triacetoxyborohydride in DCM. c. Remove the Boc protecting group using TFA in DCM to yield the amine-functionalized linker-pomalidomide intermediate.
-
Coupling of JQ1 to the Linker-Pomalidomide Intermediate: a. Activate the carboxylic acid of (+)-JQ1 with BOP and DIPEA in DMF. b. Add the amine-functionalized linker-pomalidomide intermediate to the activated JQ1 solution and stir at room temperature until the reaction is complete.
-
Purification: a. Purify the crude product by reverse-phase HPLC to obtain the final JQ1-C3-Pomalidomide PROTAC.
Western Blot Analysis of Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in response to PROTAC treatment.[2][17]
Materials:
-
Cell line expressing the POI
-
PROTAC of interest
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells and treat with varying concentrations of the PROTAC for a specified time. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody against the POI overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
Analysis: Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.
In Vitro Ubiquitination Assay
This assay directly measures the PROTAC-mediated ubiquitination of the target protein in a reconstituted system.[14][18]
Materials:
-
Purified E1 activating enzyme
-
Purified E2 conjugating enzyme (e.g., UBE2D2)
-
Purified E3 ligase complex (e.g., CUL4A-DDB1-CRBN)
-
Purified POI
-
Ubiquitin
-
ATP
-
Ubiquitination buffer
-
PROTAC of interest
Procedure:
-
Reaction Setup: Combine the E1, E2, E3, POI, ubiquitin, and ATP in the ubiquitination buffer.
-
Initiate Reaction: Add the PROTAC (or vehicle control) to the reaction mixture and incubate at 37°C for a specified time.
-
Stop Reaction: Stop the reaction by adding Laemmli sample buffer.
-
Analysis: Analyze the reaction products by western blotting using an antibody against the POI to detect the appearance of higher molecular weight ubiquitinated species.
Ternary Complex Formation Assay
This protocol describes a method to assess the formation of the POI-PROTAC-E3 ligase ternary complex, which is a prerequisite for protein degradation.[19][20]
Materials:
-
Purified, tagged POI (e.g., His-tagged)
-
Purified, tagged E3 ligase (e.g., GST-tagged)
-
PROTAC of interest
-
Assay buffer
-
Detection reagents (e.g., AlphaLISA beads, TR-FRET pairs)
Procedure:
-
Reaction Setup: Combine the tagged POI, tagged E3 ligase, and varying concentrations of the PROTAC in the assay buffer in a microplate.
-
Incubation: Incubate the mixture at room temperature to allow for complex formation.
-
Detection: Add the detection reagents and measure the signal (e.g., luminescence, fluorescence) according to the manufacturer's instructions.
-
Analysis: A bell-shaped curve is typically observed, where the signal increases with PROTAC concentration as the ternary complex forms and then decreases at higher concentrations due to the formation of binary complexes (the "hook effect").
Visualizations
PROTAC Structure and Mechanism
Caption: General structure of a PROTAC molecule and its binding partners.
Caption: Mechanism of action for PROTAC-mediated protein degradation.
Experimental Workflows
Caption: A simplified workflow for the synthesis of a JQ1-pomalidomide PROTAC.
Caption: Experimental workflow for Western Blot analysis of PROTAC-mediated degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Affinity Map of Bromodomain Protein 4 (BRD4) Interactions with the Histone H4 Tail and the Small Molecule Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bio-rad.com [bio-rad.com]
- 18. Ubiquitination Assay - Profacgen [profacgen.com]
- 19. 三重複合体の形成 [promega.jp]
- 20. benchchem.com [benchchem.com]
(S,R,S)-AHPC-C3-NH2 Dihydrochloride: A Technical Guide for Researchers
(S,R,S)-AHPC-C3-NH2 dihydrochloride (B599025) , a key building block in the development of targeted protein degraders, is a synthesized E3 ligase ligand-linker conjugate. This molecule incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a short linker with a terminal amine group, making it a valuable tool for the creation of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth overview of its properties, relevant experimental protocols, and its application in the synthesis of potent protein degraders.
Chemical Information
| Property | Value |
| CAS Number | 2564467-25-8[1] |
| Synonyms | VH032-C3-NH2 dihydrochloride |
| Molecular Formula | C₂₆H₃₉Cl₂N₅O₄S[1] |
| Molecular Weight | 588.59 g/mol [1] |
Suppliers
(S,R,S)-AHPC-C3-NH2 dihydrochloride is available from various chemical suppliers catering to the research community, including:
-
MedChemExpress
-
Cambridge Bioscience[1]
Core Application: PROTAC Synthesis
This compound serves as a foundational component for the synthesis of PROTACs. Its terminal amine group allows for the covalent attachment of a ligand targeting a specific protein of interest. The resulting bifunctional molecule can then simultaneously bind to both the target protein and the VHL E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.
A notable example of a PROTAC synthesized using this linker is UNC6852 , a potent and selective degrader of the Polycomb Repressive Complex 2 (PRC2) component, Embryonic Ectoderm Development (EED).
Experimental Protocols
The following are generalized experimental protocols derived from studies involving PROTACs synthesized from this compound, such as UNC6852. Researchers should adapt these protocols to their specific experimental setup and cell lines.
Cell Culture and Treatment
-
Cell Lines: HeLa cells or other relevant cancer cell lines are commonly used.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: A stock solution of the PROTAC (e.g., UNC6852) is prepared in a suitable solvent like DMSO. Cells are treated with the desired concentrations of the PROTAC for specified time points (e.g., 24, 48, 72 hours) to assess protein degradation.
Western Blotting for Protein Degradation
-
Cell Lysis: After treatment, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target protein (e.g., EED, EZH2), VHL, and a loading control (e.g., GAPDH, β-actin).
-
Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Quantitative Data
The following table summarizes representative quantitative data for PROTACs derived from this compound, such as UNC6852.
| Parameter | Value | Description |
| UNC6852 IC₅₀ for EED | 247 nM | The half maximal inhibitory concentration for binding to the EED protein. |
| UNC6852 DC₅₀ in HeLa cells | ~1 µM | The half maximal degradation concentration for PRC2 components after 24 hours. |
Visualizing the Mechanism and Workflow
To better understand the underlying processes, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow.
Caption: Mechanism of Action for a PROTAC derived from (S,R,S)-AHPC-C3-NH2.
Caption: General experimental workflow for the synthesis and evaluation of a PROTAC.
References
The Architect's Guide to Targeted Protein Degradation: Core Principles of PROTAC Design and Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, shifting the paradigm from traditional occupancy-based inhibition to event-driven pharmacology. Instead of merely blocking a protein's function, PROTACs eliminate the target protein from the cell altogether.[1] This in-depth technical guide elucidates the fundamental principles of PROTAC design and function, providing a comprehensive resource for researchers in the field of targeted protein degradation.
The PROTAC Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
PROTACs are heterobifunctional molecules that function by inducing the proximity of a target protein of interest (POI) and an E3 ubiquitin ligase.[1][2] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the 26S proteasome.[1][2] This process is catalytic, meaning a single PROTAC molecule can induce the degradation of multiple POI molecules.[2]
The key steps in the PROTAC mechanism of action are:
-
Binding to Target Protein and E3 Ligase: The PROTAC molecule, with its two distinct ligands, independently binds to the POI and an E3 ubiquitin ligase within the cell.
-
Ternary Complex Formation: This dual binding brings the POI and the E3 ligase into close proximity, forming a key intermediate known as the ternary complex (POI-PROTAC-E3 ligase).[3]
-
Ubiquitination of the Target Protein: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules to accessible lysine (B10760008) residues on the surface of the POI.
-
Proteasomal Degradation: The poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome, the cell's natural protein disposal machinery.
-
PROTAC Recycling: After the POI is degraded, the PROTAC molecule is released and can engage in another cycle of binding and degradation.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Core Components of PROTAC Design
A PROTAC molecule is comprised of three essential components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.
Ligand for the Protein of Interest (POI)
The POI ligand provides the specificity for the PROTAC, directing it to the desired target protein. The choice of the POI ligand is critical and often leverages existing knowledge of small molecules that bind to the target.
Ligand for the E3 Ubiquitin Ligase
The E3 ligase ligand recruits the cellular degradation machinery. While there are over 600 E3 ligases in the human genome, only a handful have been extensively utilized for PROTAC development due to the availability of well-characterized small molecule ligands.[3][4][5] The most commonly used E3 ligases are Cereblon (CRBN) and von Hippel-Lindau (VHL).[3][4]
The Linker
The linker is not merely a passive tether but plays a crucial role in the efficacy of the PROTAC. Its length, composition, and attachment points can significantly influence the formation and stability of the ternary complex, as well as the overall physicochemical properties of the PROTAC, such as solubility and cell permeability.
Caption: The modular structure of a PROTAC molecule.
Quantitative Evaluation of PROTAC Efficacy
The performance of a PROTAC is assessed using several key quantitative parameters. These metrics are crucial for structure-activity relationship (SAR) studies and for optimizing PROTAC design.
| Parameter | Description | Typical Assay |
| DC50 | The concentration of a PROTAC required to degrade 50% of the target protein.[1] | Western Blot, In-Cell Western, NanoBRET™ |
| Dmax | The maximum percentage of target protein degradation achievable with a given PROTAC.[1] | Western Blot, In-Cell Western, NanoBRET™ |
| Kd (binary) | The dissociation constant for the binding of the PROTAC to the POI or the E3 ligase individually. | SPR, ITC, FP |
| Kd (ternary) | The dissociation constant for the formation of the ternary complex. | SPR, ITC, FRET |
| α (Cooperativity) | A measure of the cooperativity in ternary complex formation. α > 1 indicates positive cooperativity, α < 1 indicates negative cooperativity. | Calculated from binary and ternary Kd values |
Table 1: Key Quantitative Parameters for PROTAC Evaluation
The following table provides a summary of quantitative data for selected PROTACs from the literature.
| PROTAC | Target Protein | E3 Ligase | DC50 | Dmax | Binary Kd (POI) | Binary Kd (E3) |
| MZ1 | BRD4 | VHL | ~1 nM[6] | >90% | 1 nM (SPR)[6] | 29 nM (SPR)[6] |
| dBET1 | BRD4 | CRBN | ~4.1 nM (max efficacy)[7] | >80% | High Affinity | High Affinity |
| ARV-110 | Androgen Receptor | CRBN | <1 nM | >95% | Potent | Potent |
| ERD-56 | Estrogen Receptor α | VHL | ~100 nM[4] | Significant degradation[4] | N/A | N/A |
| CCW 28-3 | BRD4 | RNF4 | N/A | Degradation observed | N/A | 0.54 µM (IC50)[8] |
Table 2: Quantitative Data for Exemplary PROTACs (Note: Data are approximate and may vary depending on the cell line and experimental conditions).
Key Experimental Protocols
The development and characterization of PROTACs rely on a suite of robust biochemical, biophysical, and cell-based assays.
Protein Degradation Assays
Western Blotting for DC50 and Dmax Determination
This is a fundamental method to quantify the reduction in target protein levels following PROTAC treatment.
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC compound (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control and plot the data to determine DC50 and Dmax values.[1][9][10]
-
Ternary Complex Formation Assays
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a powerful technique to measure the kinetics (kon and koff) and affinity (Kd) of binary and ternary complex formation in real-time.
-
Immobilization:
-
Immobilize the E3 ligase (e.g., VHL or CRBN complex) onto a sensor chip.
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding kinetics and affinity.
-
In a separate experiment, inject a series of concentrations of the POI over an appropriate sensor surface to determine its binding to the PROTAC.
-
-
Ternary Complex Formation:
-
Inject a mixture of a fixed, saturating concentration of the POI and a series of concentrations of the PROTAC over the immobilized E3 ligase.
-
The resulting sensorgrams will reflect the formation of the ternary complex.
-
-
Data Analysis:
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
ITC measures the heat changes associated with binding events, providing information on binding affinity (Kd), stoichiometry (n), and thermodynamics (ΔH and ΔS).
-
Sample Preparation:
-
Prepare solutions of the PROTAC, POI, and E3 ligase in a matched buffer to minimize heats of dilution.
-
-
Binary Titrations:
-
Titrate the PROTAC into a solution of the POI to determine the binary binding parameters.
-
Titrate the PROTAC into a solution of the E3 ligase to determine its binary binding parameters.
-
-
Ternary Titration:
-
Titrate the PROTAC into a solution containing a pre-formed complex of the POI and E3 ligase.
-
-
Data Analysis:
Time-Resolved Fluorescence Energy Transfer (TR-FRET) for Homogeneous Assay
TR-FRET is a proximity-based assay that can be used to monitor ternary complex formation in a homogeneous format, suitable for high-throughput screening.
-
Reagent Preparation:
-
Use a tagged POI (e.g., His-tagged) and a tagged E3 ligase (e.g., GST-tagged).
-
Use a FRET donor-labeled antibody against one tag (e.g., anti-His-Tb) and a FRET acceptor-labeled antibody against the other tag (e.g., anti-GST-d2).
-
-
Assay Procedure:
-
In a microplate, combine the tagged POI, tagged E3 ligase, donor-labeled antibody, acceptor-labeled antibody, and a serial dilution of the PROTAC.
-
Incubate to allow for complex formation.
-
-
Measurement and Analysis:
Caption: An iterative workflow for the design and evaluation of PROTACs.
Conclusion
PROTAC technology has emerged as a powerful strategy for targeted protein degradation, offering the potential to address previously "undruggable" targets. A thorough understanding of the principles of PROTAC design, including the interplay between the POI ligand, E3 ligase ligand, and linker, is paramount for the successful development of effective degraders. The quantitative evaluation of PROTAC efficacy through a combination of biophysical and cell-based assays provides the necessary data to guide iterative optimization and advance this exciting therapeutic modality.
References
- 1. benchchem.com [benchchem.com]
- 2. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]
- 5. precisepeg.com [precisepeg.com]
- 6. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology | MDPI [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. charnwooddiscovery.com [charnwooddiscovery.com]
- 12. cytivalifesciences.com [cytivalifesciences.com]
- 13. o2hdiscovery.co [o2hdiscovery.co]
- 14. benchchem.com [benchchem.com]
- 16. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biocompare.com [biocompare.com]
- 18. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
(S,R,S)-AHPC-C3-NH2: A Technical Guide to Solubility, Stability, and Application in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC-C3-NH2 is a synthetic E3 ligase ligand-linker conjugate. It incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a C3 alkyl linker with a terminal amine group. This molecule is a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to induce the degradation of specific target proteins. This technical guide provides an in-depth overview of the available solubility and stability data for (S,R,S)-AHPC-C3-NH2, along with detailed experimental protocols and diagrams of relevant biological and experimental workflows.
Data Presentation
Solubility Data
| Compound Form | Solvent | Solubility | Notes |
| (S,R,S)-AHPC-C3-NH2 | DMSO | Soluble | |
| (S,R,S)-AHPC-C3-NH2 Hydrochloride | DMSO | 100 mg/mL (181.12 mM) | Ultrasonic assistance may be required. Hygroscopic nature of DMSO can impact solubility. |
| (S,R,S)-AHPC-C3-NH2 TFA Salt | Not specified | Not specified |
Note: For aqueous buffer systems, the solubility is generally low. It is common practice to prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into the desired aqueous medium for cellular assays.
Stability and Storage Data
Proper storage and handling are essential to maintain the integrity of (S,R,S)-AHPC-C3-NH2. The following table outlines the recommended storage conditions and stability information.
| Compound Form | Storage Condition | Duration | Notes |
| (S,R,S)-AHPC-C3-NH2 Hydrochloride (Powder) | 4°C | Short-term | Stored under nitrogen. |
| (S,R,S)-AHPC-C3-NH2 Hydrochloride (Stock Solution in DMSO) | -20°C | 1 month | Store under nitrogen. |
| (S,R,S)-AHPC-C3-NH2 Hydrochloride (Stock Solution in DMSO) | -80°C | 6 months | Store under nitrogen.[1] |
Note: Quantitative data on the degradation kinetics of (S,R,S)-AHPC-C3-NH2 under various stress conditions (e.g., different pH values, temperatures, and light exposure) are not extensively published. It is recommended to perform compound-specific stability studies for long-term applications or when using novel formulations.
Experimental Protocols
PROTAC-Mediated Protein Degradation Assay via Western Blot
This protocol details the steps to assess the efficacy of a PROTAC synthesized from (S,R,S)-AHPC-C3-NH2 in degrading a target protein of interest (POI) in a cellular context.[2][3]
1. Cell Culture and Treatment:
- Plate cells at a suitable density to ensure they are in the logarithmic growth phase at the time of treatment.
- Allow cells to adhere overnight.
- Prepare a series of dilutions of the PROTAC compound in cell culture medium. A vehicle control (e.g., DMSO) should be included.
- Treat the cells with the PROTAC dilutions and the vehicle control.
- Incubate the cells for a predetermined period (e.g., 2, 4, 8, 16, 24 hours) at 37°C in a CO2 incubator.
2. Cell Lysis:
- After incubation, aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
- Add an appropriate volume of lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.
- Incubate on ice for 30 minutes to ensure complete cell lysis.
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the cell debris.
- Collect the supernatant containing the soluble proteins.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a standard protein assay method, such as the bicinchoninic acid (BCA) assay.
4. Sample Preparation and SDS-PAGE:
- Normalize the protein concentration of all samples with lysis buffer.
- Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes to denature the proteins.
- Load equal amounts of protein from each sample onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
5. Western Blotting:
- Separate the proteins by electrophoresis.
- Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for the target protein of interest overnight at 4°C. A primary antibody against a loading control protein (e.g., GAPDH, β-actin) should also be used.
- Wash the membrane several times with TBST.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
6. Detection and Analysis:
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Quantify the band intensities using densitometry software.
- Normalize the intensity of the target protein band to the corresponding loading control band.
- Calculate the percentage of protein degradation relative to the vehicle-treated control.
- From this data, a dose-response curve can be generated to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values.[2]
Mandatory Visualization
Signaling Pathway of PROTAC Action
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Evaluation
Caption: Western blot workflow for PROTAC evaluation.
References
Methodological & Application
Application Notes and Protocols for PROTAC Synthesis using (S,R,S)-AHPC-C3-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality for targeted protein degradation.[1] These molecules consist of a ligand that binds to a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. By inducing proximity between the POI and the E3 ligase, PROTACs facilitate the ubiquitination and subsequent degradation of the target protein by the proteasome.[1]
This document provides detailed application notes and protocols for the synthesis of a PROTAC using the readily available E3 ligase ligand-linker conjugate, (S,R,S)-AHPC-C3-NH2. This building block incorporates the high-affinity von Hippel-Lindau (VHL) E3 ligase ligand, VH032, functionalized with a 3-carbon alkyl amine linker, providing a convenient handle for conjugation to a POI ligand.[2][3]
The synthesis of UNC6852, a potent and selective degrader of the Polycomb Repressive Complex 2 (PRC2) component EED, will be used as a representative example.[4][5] UNC6852 is synthesized by coupling an EED ligand functionalized with a carboxylic acid to the terminal amine of the VHL ligand precursor.[4][5]
Principle of the Synthesis
The synthesis of a PROTAC using (S,R,S)-AHPC-C3-NH2 involves a standard amide bond formation reaction. The terminal primary amine of (S,R,S)-AHPC-C3-NH2 is coupled with a carboxylic acid moiety on the POI ligand-linker construct. This reaction is typically facilitated by a peptide coupling reagent, such as HATU, in the presence of a non-nucleophilic base, like DIPEA, in an aprotic solvent like DMF.
Experimental Protocols
Protocol 1: Synthesis of the EED Ligand-Linker Precursor (EED-Linker-COOH)
This protocol describes the synthesis of the carboxylic acid-functionalized EED ligand necessary for conjugation to (S,R,S)-AHPC-C3-NH2. The synthesis of the specific EED ligand for UNC6852 involves multiple steps, and a generalized scheme based on similar reported syntheses is provided below.
Materials:
-
Appropriate starting materials for the EED ligand (e.g., substituted benzoic acid derivatives)
-
Reagents for multi-step organic synthesis (specific to the chosen EED ligand)
-
Solvents (e.g., DMF, DCM, THF)
-
Purification supplies (e.g., silica (B1680970) gel for column chromatography)
Procedure:
The synthesis of the EED ligand precursor for UNC6852, (R)-2-(2-(2-methoxyethoxy)ethoxy)-5-(1-((S)-4-methyl-2-(methylamino)pentanoyl)pyrrolidin-2-yl)benzoic acid, is a multi-step process that is typically disclosed in the supplementary information of the relevant publications. For the purpose of these application notes, a generalized workflow is described. Researchers should refer to the specific literature for the detailed synthesis of their desired POI ligand-linker-carboxylic acid.
-
Synthesis of the core EED binding motif: This typically involves the construction of the key heterocyclic or aromatic system that confers binding affinity to the target protein.
-
Installation of the linker attachment point: A functional group, often a halide or an amine, is introduced at a suitable position on the EED ligand to allow for the attachment of the linker.
-
Linker elongation and functionalization: The linker is built up in a stepwise manner, culminating in the introduction of a terminal carboxylic acid group. This can be achieved through various reactions, such as alkylation or acylation, followed by the hydrolysis of a terminal ester or nitrile.
-
Purification and characterization: After each synthetic step, the product should be purified, typically by column chromatography, and its identity and purity confirmed by analytical techniques such as LC-MS and NMR spectroscopy.
Protocol 2: Final PROTAC Synthesis - Amide Coupling Reaction
This protocol details the final step in the synthesis of the PROTAC, where the EED ligand-linker with a terminal carboxylic acid is coupled to (S,R,S)-AHPC-C3-NH2.
Materials:
-
EED Ligand-Linker-COOH (1.0 equivalent)
-
(S,R,S)-AHPC-C3-NH2 (hydrochloride or trifluoroacetate (B77799) salt) (1.0 - 1.2 equivalents)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 - 1.5 equivalents)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 - 5.0 equivalents)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Reverse-phase HPLC for purification
-
LC-MS and NMR for characterization
Procedure:
-
To a solution of the EED Ligand-Linker-COOH (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (4.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add (S,R,S)-AHPC-C3-NH2 (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or DCM).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase preparative HPLC to obtain the final PROTAC.
-
Characterize the purified PROTAC by high-resolution mass spectrometry (HRMS) and NMR spectroscopy to confirm its identity and purity.
Data Presentation
Table 1: Representative Quantitative Data for PROTAC Synthesis and Activity
| Parameter | Value | Reference |
| Synthesis | ||
| Yield of Final Coupling Step | 30-60% (Typical) | General synthetic knowledge |
| Purity (by HPLC) | >95% | General synthetic knowledge |
| Biological Activity (UNC6852) | ||
| EED Binding Affinity (IC₅₀) | 247 nM | [2][6] |
| EED Degradation (DC₅₀ in HeLa cells) | Not explicitly reported, but significant degradation observed at 10 µM | [2][6] |
| EZH2 Degradation (in HeLa cells) | Significant degradation observed at 10 µM | [2][6] |
Mandatory Visualizations
Signaling Pathway and Experimental Workflow
Caption: Synthetic workflow and mechanism of action for a PROTAC synthesized from (S,R,S)-AHPC-C3-NH2.
Experimental Workflow for PROTAC Evaluation
Caption: A typical experimental workflow for evaluating the degradation activity of a synthesized PROTAC.
Detailed Methodologies for Key Experiments
Western Blot Analysis for Protein Degradation
-
Cell Culture and Treatment: Plate cells (e.g., HeLa) at a suitable density and allow them to adhere overnight. Treat the cells with the synthesized PROTAC at various concentrations (e.g., 0.01, 0.1, 1, 10 µM) and for different durations (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Normalize the protein lysates to the same concentration, denature by boiling in Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against the POI overnight at 4°C. Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading. Quantify the band intensities using densitometry software to determine the extent of protein degradation.
Quantitative Proteomics for Selectivity Profiling
-
Sample Preparation: Treat cells with the PROTAC at a concentration that induces significant degradation of the POI and a vehicle control. Lyse the cells, digest the proteins into peptides (e.g., with trypsin), and label the peptides with tandem mass tags (TMT) or other isobaric labels.
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw mass spectrometry data using appropriate software (e.g., Proteome Discoverer, MaxQuant) to identify and quantify proteins. The relative abundance of each protein in the PROTAC-treated sample compared to the vehicle control will reveal the selectivity of the degrader.
These detailed application notes and protocols provide a comprehensive guide for the synthesis and evaluation of PROTACs using (S,R,S)-AHPC-C3-NH2, enabling researchers to effectively utilize this powerful technology in their drug discovery efforts.
References
- 1. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Scholarly Article or Book Chapter | Degradation of Polycomb Repressive Complex 2 with an EED-Targeted Bivalent Chemical Degrader | ID: fn107462w | Carolina Digital Repository [cdr.lib.unc.edu]
- 4. Degradation of Polycomb Repressive Complex 2 with an EED-Targeted Bivalent Chemical Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. UNC6852 | Ligands for PROTAC | Histone Methyltransferase | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Amide Coupling of (S,R,S)-AHPC-C3-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC-C3-NH2, also known as VH032-C3-NH2, is a high-affinity von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand conjugated to a short alkyl linker with a terminal amine.[1][2] This building block is a critical component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins.[3] The terminal amine of (S,R,S)-AHPC-C3-NH2 serves as a key attachment point for a linker connected to a warhead that binds the protein of interest, typically via a stable amide bond.
These application notes provide a detailed protocol for the amide coupling of (S,R,S)-AHPC-C3-NH2 with a carboxylic acid, a fundamental step in the synthesis of VHL-recruiting PROTACs. The information presented here is intended to serve as a comprehensive guide for researchers in drug discovery and medicinal chemistry.
Data Presentation: Comparison of Common Amide Coupling Reagents
The choice of coupling reagent is crucial for achieving high yields and purity in amide bond formation. The following table summarizes a comparison of common coupling reagents used in the synthesis of PROTACs, providing a guide for reagent selection. The data is representative of typical outcomes and may vary depending on the specific substrates and reaction conditions.
| Coupling Reagent | Additive(s) | Base | Typical Solvent(s) | Typical Temperature (°C) | Typical Reaction Time | General Yield Range (%) | Key Features & Considerations |
| HATU | None | DIPEA, TEA | DMF, DCM | Room Temperature | 1-12 h | 85-95 | High efficiency, fast reaction times, low epimerization. Often the reagent of choice for difficult couplings. |
| HBTU | HOBt | DIPEA, TEA | DMF, DCM | Room Temperature | 2-16 h | 80-90 | Similar to HATU, very effective but can be slightly less reactive. |
| EDC | HOBt, NHS | DIPEA, TEA | DMF, DCM, CH3CN | Room Temperature | 12-24 h | 60-85 | Cost-effective, water-soluble byproducts are easily removed during workup. May require longer reaction times. |
| T3P® | None | Pyridine, DIPEA | EtOAc, THF | Room Temperature - 50°C | 2-12 h | 70-90 | Versatile and efficient, with environmentally friendly byproducts. |
Experimental Protocols
General Amide Coupling Protocol for (S,R,S)-AHPC-C3-NH2
This protocol describes a general method for the coupling of (S,R,S)-AHPC-C3-NH2 with a generic carboxylic acid-containing molecule (e.g., a linker attached to a protein of interest warhead).
Materials:
-
(S,R,S)-AHPC-C3-NH2 hydrochloride
-
Carboxylic acid of interest
-
Coupling agent (e.g., HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide - DMF)
-
Reaction vessel (e.g., round-bottom flask with a magnetic stirrer)
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, flash chromatography system)
Procedure:
-
Preparation: Under an inert atmosphere, dissolve the carboxylic acid of interest (1.0 equivalent) in anhydrous DMF in a reaction vessel.
-
Activation: To the solution from step 1, add the coupling agent (e.g., HATU, 1.1 equivalents) and the base (e.g., DIPEA, 3.0 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling: Add (S,R,S)-AHPC-C3-NH2 hydrochloride (1.2 equivalents) to the activated carboxylic acid mixture.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by an appropriate analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 1 to 24 hours depending on the substrates and coupling agent used.
-
Workup: Once the reaction is complete, quench the reaction by adding water or saturated aqueous sodium bicarbonate solution. Extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to afford the desired amide-coupled product.
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Visualizations
PROTAC Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of a PROTAC molecule utilizing an amide coupling reaction.
Caption: A generalized workflow for PROTAC synthesis via amide coupling.
Signaling Pathway: VHL-Mediated Protein Degradation
This diagram illustrates the mechanism of action of a PROTAC that recruits the VHL E3 ligase to induce the degradation of a target protein.
Caption: Mechanism of VHL-recruiting PROTAC-mediated protein degradation.
References
Application Notes and Protocols for PROTAC-Mediated Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that block a protein's function, PROTACs are heterobifunctional molecules that act as a bridge between a target protein of interest (POI) and an E3 ubiquitin ligase.[2][3] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1][4] This "event-driven" pharmacology allows for the catalytic degradation of target proteins, offering a powerful strategy to target proteins previously considered "undruggable".[4][5]
These application notes provide a comprehensive guide to the experimental workflow for characterizing and validating PROTAC-mediated protein degradation, from initial screening to in-depth mechanistic studies.
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs orchestrate a multi-step process to induce the degradation of a target protein. The key steps are:
-
Ternary Complex Formation: The PROTAC molecule, consisting of a ligand for the POI and a ligand for an E3 ligase connected by a linker, enters the cell and facilitates the formation of a ternary complex between the POI and the E3 ligase.[6][7]
-
Ubiquitination: Within the ternary complex, the E3 ligase transfers ubiquitin molecules to the POI, creating a polyubiquitin (B1169507) chain.[8][9]
-
Proteasomal Recognition and Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, which then unfolds, deubiquitinates, and proteolytically degrades the target protein into small peptides.[1][10]
-
PROTAC Recycling: After the degradation of the POI, the PROTAC molecule is released and can engage another POI and E3 ligase, enabling a catalytic cycle of degradation.[4]
Experimental Workflow Overview
A typical experimental workflow to characterize a novel PROTAC involves a series of in vitro and cellular assays to confirm its mechanism of action, potency, and selectivity.[11]
Data Presentation: Quantitative Analysis of PROTAC Activity
The efficacy of a PROTAC is primarily quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[11][12] Below are representative data for well-characterized PROTACs.
| PROTAC | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) |
| MZ1 | BRD4 | VHL | HeLa | ~24 | >90 |
| ARV-771 | BETs | VHL | LNCaP | <1 | >95 |
| dBET6 | BRD4 | CRBN | THP-1 | ~1.6 | >98 |
| GP262 | PI3K/mTOR | VHL | MDA-MB-231 | 42.23 - 227.4 | 71.3 - 88.6 |
Note: DC50 and Dmax values can vary depending on the cell line, treatment time, and specific experimental conditions.[12]
Experimental Protocols
Protocol 1: Western Blot Analysis of Protein Degradation
This protocol is a fundamental method to visualize and quantify the degradation of a target protein.[13][14]
Materials:
-
Cell line of interest
-
PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control for a predetermined time (e.g., 2, 4, 8, 16, 24 hours).[13]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells once with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.[14]
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[1]
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.[14]
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[14]
-
Protocol 2: Cellular Viability Assay (e.g., CellTiter-Glo®)
This assay assesses the cytotoxic effects of the PROTAC on the cells.[15][16]
Materials:
-
Cell line of interest
-
PROTAC stock solution (in DMSO)
-
White, opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC for the desired time (e.g., 72 hours).
-
-
Assay Measurement:
-
Equilibrate the plate and its contents to room temperature for 30 minutes.[17]
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.[18]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.[19]
-
-
Data Analysis:
-
Normalize the luminescence signal to the vehicle control.
-
Plot cell viability against the PROTAC concentration to determine the half-maximal inhibitory concentration (IC50).
-
Protocol 3: In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-mediated degradation is dependent on the ubiquitination of the target protein.[8]
Materials:
-
Cell line of interest
-
PROTAC stock solution (in DMSO)
-
Proteasome inhibitor (e.g., MG132)
-
Immunoprecipitation (IP) lysis buffer
-
Primary antibody against the target protein or ubiquitin for IP
-
Protein A/G magnetic beads
-
Primary antibody against ubiquitin or the target protein for Western blot
Procedure:
-
Cell Treatment:
-
Treat cells with the PROTAC at a concentration that induces significant degradation, with and without a proteasome inhibitor (e.g., MG132) for a few hours. The proteasome inhibitor will lead to the accumulation of polyubiquitinated proteins.[20]
-
-
Immunoprecipitation:
-
Lyse the cells and perform immunoprecipitation for the target protein using a specific antibody and protein A/G beads.
-
-
Western Blot Analysis:
Advanced Characterization Techniques
-
Target Engagement Assays (NanoBRET™, CETSA®): These assays confirm that the PROTAC directly binds to the target protein within the cellular environment.[21][22][23][24] NanoBRET™ is a live-cell assay that measures the engagement of a PROTAC with a NanoLuc®-tagged target protein.[22] The Cellular Thermal Shift Assay (CETSA®) measures the thermal stabilization of the target protein upon PROTAC binding.[23][25]
-
Quantitative Proteomics: Mass spectrometry-based proteomics provides an unbiased, global view of protein level changes upon PROTAC treatment, enabling the identification of off-target effects and a deeper understanding of the PROTAC's selectivity.[15][26][27][28]
-
In Vivo Efficacy Studies: Promising PROTAC candidates are evaluated in animal models to assess their pharmacokinetic (PK) and pharmacodynamic (PD) properties, as well as their therapeutic efficacy and potential toxicity.[][30] This involves measuring tumor growth inhibition in xenograft models and confirming target protein degradation in tumor tissues.[]
Conclusion
The development of effective PROTACs requires a systematic and multi-faceted experimental approach. The protocols and workflows outlined in these application notes provide a robust framework for the characterization and validation of PROTAC-mediated protein degradation. By combining fundamental techniques like Western blotting with advanced methods such as quantitative proteomics and in vivo studies, researchers can gain a comprehensive understanding of a PROTAC's potency, selectivity, and therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assay Platforms for PROTAC in Drug Discovery and Beyond | ChemPartner [chempartner.com]
- 5. Catalytic in vivo protein knockdown by small-molecule PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Ubiquitination Assay - Profacgen [profacgen.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 11. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. fishersci.com [fishersci.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. CellTiter-Glo® 2.0 Cell Viability Assay | ATP Assay | Promega [worldwide.promega.com]
- 19. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 20. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. selvita.com [selvita.com]
- 23. pelagobio.com [pelagobio.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 26. chempro-innovations.com [chempro-innovations.com]
- 27. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 28. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]
- 30. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays in PROTAC Efficacy Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1][2][3] Unlike traditional inhibitors that block a protein's function, PROTACs eliminate the protein altogether, offering potential advantages in overcoming drug resistance and targeting proteins previously considered "undruggable".[3][4]
These application notes provide a comprehensive overview and detailed protocols for key cell-based assays to evaluate the efficacy of PROTACs. The included methodologies for protein degradation analysis, target engagement, and cell viability are essential for the characterization and optimization of novel PROTAC drug candidates.
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2] This dual binding induces the formation of a ternary complex between the POI and the E3 ligase.[1][5] Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules to the POI, marking it for degradation by the 26S proteasome.[1][2] The PROTAC molecule is then released and can catalytically induce the degradation of multiple POI molecules.[2][6]
Caption: PROTAC-mediated degradation of a target protein.
Experimental Workflow for PROTAC Evaluation
A systematic workflow is crucial for the comprehensive evaluation of PROTAC efficacy. This typically begins with assessing the PROTAC's ability to induce degradation of the target protein, followed by characterization of its cellular effects.
Caption: General experimental workflow for PROTAC evaluation.
Key Cell-Based Assays and Protocols
Protein Degradation Assays
The primary measure of a PROTAC's effectiveness is its ability to reduce the levels of the target protein. Western blotting is a widely used, semi-quantitative method for this purpose.[7]
Protocol: Western Blot Analysis of Target Protein Degradation [8][9]
a. Cell Lysis and Protein Quantification
-
Seed cells in a 6-well plate and culture overnight.
-
Treat cells with varying concentrations of the PROTAC or vehicle control (e.g., DMSO) for the desired time period (e.g., 24 hours).[10]
-
After treatment, wash the cells with ice-cold PBS.[8]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.[8][9]
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.[8][9]
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.[8][9]
b. SDS-PAGE and Protein Transfer
-
Normalize the protein concentration of all samples.
-
Prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.[8][9]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[8][9]
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8][9]
c. Immunoblotting and Detection
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[8][9]
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.[8][9] Also, probe a separate membrane or the same membrane (after stripping) with an antibody for a loading control (e.g., GAPDH, β-actin).[8]
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[8][9]
-
Add a chemiluminescent substrate and capture the signal using an imaging system.[8]
Data Presentation: Protein Degradation
| PROTAC Concentration (nM) | Target Protein Level (Normalized to Loading Control) | % Degradation |
| 0 (Vehicle) | 1.00 | 0 |
| 1 | 0.85 | 15 |
| 10 | 0.52 | 48 |
| 100 | 0.15 | 85 |
| 1000 | 0.05 | 95 |
From this data, key parameters such as DC50 (concentration for 50% degradation) and Dmax (maximum degradation) can be calculated.
Cell Viability Assays
These assays determine the effect of PROTAC treatment on cell proliferation and cytotoxicity.[] Common methods include CCK-8, MTT, and CellTiter-Glo (CTG) assays.[][12][13]
Protocol: CCK-8 Cell Viability Assay [4][13]
-
Seed cells in a 96-well plate at a density of 4,000-5,000 cells per well and allow them to adhere overnight.[4]
-
Treat the cells with a serial dilution of the PROTAC compound in triplicate for the desired duration (e.g., 72 hours).[4]
-
Incubate the plate for 2-4 hours at 37°C.[13]
-
Measure the absorbance at 450 nm using a microplate reader.[4][13]
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.[4][13]
Data Presentation: Cell Viability
| PROTAC Concentration (nM) | Absorbance (450 nm) | % Cell Viability |
| 0 (Vehicle) | 1.25 | 100 |
| 1 | 1.20 | 96 |
| 10 | 0.98 | 78.4 |
| 100 | 0.55 | 44 |
| 1000 | 0.20 | 16 |
This data is used to calculate the IC50 (concentration for 50% inhibition of cell viability).
Target Engagement Assays
Target engagement assays confirm that the PROTAC binds to its intended target within the cellular environment.[14] The NanoBRET™ Target Engagement assay is a powerful tool for this purpose, measuring the binding of a compound to a target protein in live cells.[14][15]
Protocol: NanoBRET™ Target Engagement Assay [14][15][16]
This protocol provides a general overview. Specific details may vary based on the target protein and available reagents.
-
Express the target protein as a fusion with NanoLuc® luciferase in cells.[15]
-
Seed the transfected cells into a 96-well plate.
-
Add the NanoBRET™ tracer, a fluorescent ligand that binds to the target protein.
-
Add the PROTAC compound at various concentrations. The PROTAC will compete with the tracer for binding to the NanoLuc®-fused target protein.
-
The binding of the tracer in proximity to the NanoLuc® enzyme results in Bioluminescence Resonance Energy Transfer (BRET).[17]
-
Measure the BRET signal using a luminometer. A decrease in the BRET signal indicates displacement of the tracer by the PROTAC, confirming target engagement.[15]
-
The assay can be performed in both live and permeabilized cells to assess cell permeability and intracellular availability.[14][15]
Data Presentation: Target Engagement
| PROTAC Concentration (nM) | NanoBRET Ratio | % Target Engagement |
| 0 (Vehicle) | 0.80 | 0 |
| 1 | 0.75 | 6.25 |
| 10 | 0.60 | 25 |
| 100 | 0.30 | 62.5 |
| 1000 | 0.10 | 87.5 |
This data allows for the determination of the intracellular affinity of the PROTAC for its target.
Conclusion
The systematic application of these cell-based assays is fundamental to the successful development of novel PROTAC therapeutics. By quantitatively assessing protein degradation, cell viability, and target engagement, researchers can effectively characterize the efficacy and mechanism of action of their PROTAC candidates, enabling data-driven optimization and advancement of promising molecules towards clinical applications.
References
- 1. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells [frontiersin.org]
- 5. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chinesechemsoc.org [chinesechemsoc.org]
- 12. benchchem.com [benchchem.com]
- 13. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. selvita.com [selvita.com]
- 16. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 17. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
Determining Efficacy of Novel PROTACs: Application Notes and Protocols for DC50 and Dmax Determination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target previously "undruggable" proteins.[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs eliminate the target protein entirely by hijacking the cell's natural ubiquitin-proteasome system (UPS).[2][3] A PROTAC is a heterobifunctional molecule composed of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][4] This ternary complex formation between the POI, PROTAC, and E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][2]
The efficacy of a novel PROTAC is primarily characterized by two key parameters: the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).[5][6] DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, indicating its potency.[6] Dmax signifies the maximum percentage of protein degradation achievable with the PROTAC, reflecting its efficacy.[6] This document provides detailed application notes and protocols for the determination of DC50 and Dmax values for novel PROTACs.
Data Presentation
The following table summarizes hypothetical quantitative data for a novel PROTAC, "Degrader-X," targeting a protein of interest (POI) in two different cancer cell lines.
| Cell Line | Cancer Type | DC50 (nM) | Dmax (%) | IC50 (µM) |
| Cell Line A | Leukemia | 15 | 92 | 0.5 |
| Cell Line B | Lung Cancer | 45 | 85 | 1.2 |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental process for characterizing novel PROTACs, the following diagrams illustrate the key signaling pathway and the general workflow for DC50 and Dmax determination.
Caption: PROTAC-mediated degradation of a target protein.
Caption: Workflow for determining DC50 and Dmax of a PROTAC.
Experimental Protocols
Protocol 1: Cell Culture and PROTAC Treatment
This protocol outlines the general procedure for culturing cells and treating them with a novel PROTAC.
Materials:
-
Cancer cell line of interest (e.g., Cell Line A, Cell Line B)
-
Complete growth medium
-
Novel PROTAC (Degrader-X) stock solution in DMSO
-
Multi-well cell culture plates (6-well or 96-well)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Cell Seeding:
-
Culture cells to 70-80% confluency.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Resuspend cells in complete growth medium and perform a cell count.
-
Seed cells into appropriate plates at a predetermined density to ensure exponential growth during treatment.[6]
-
Incubate overnight at 37°C in a humidified incubator with 5% CO2.[6]
-
-
PROTAC Treatment:
-
Prepare serial dilutions of the PROTAC in complete growth medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.[6]
-
Remove the old medium from the cells and add the medium containing the different concentrations of the PROTAC.
-
Include a vehicle control (medium with the same final concentration of DMSO).[6]
-
Incubate the cells for the desired time points (e.g., 24 hours for DC50 determination).[5]
-
Protocol 2: Western Blot for Target Protein Degradation
This protocol details the steps for quantifying the levels of the target protein following PROTAC treatment.[6][7]
Materials:
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.[6]
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]
-
Incubate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge lysates at 14,000 x g for 15 minutes at 4°C.[7]
-
Collect the supernatant containing the protein.[5]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA Protein Assay Kit.[6]
-
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[6]
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.[6]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
Protocol 3: Ubiquitination Assay
To confirm that the PROTAC induces ubiquitination of the target protein, an immunoprecipitation-based ubiquitination assay can be performed.[8][9]
Materials:
-
Cells treated with PROTAC and a proteasome inhibitor (e.g., MG132)
-
Lysis buffer
-
Antibody against the POI for immunoprecipitation
-
Protein A/G agarose (B213101) beads
-
Anti-ubiquitin antibody for western blotting
Procedure:
-
Treat cells with the PROTAC at a concentration that causes significant degradation, in the presence and absence of a proteasome inhibitor (e.g., MG132) for a few hours prior to harvesting.
-
Lyse the cells and perform immunoprecipitation for the POI.
-
Run the immunoprecipitated samples on an SDS-PAGE gel and perform a western blot.
-
Probe the western blot with an anti-ubiquitin antibody to detect polyubiquitinated POI. An increased smear of high molecular weight bands in the PROTAC-treated sample (especially with proteasome inhibition) indicates successful ubiquitination.[9]
Protocol 4: Cell Viability Assay
To assess the functional consequence of POI degradation, a cell viability assay is performed.[5][10]
Materials:
-
Cells seeded in a 96-well plate
-
PROTAC serial dilutions
-
CellTiter-Glo® Luminescent Cell Viability Assay or similar reagent
Procedure:
-
Seed cells in a 96-well plate and treat with a range of PROTAC concentrations as described in Protocol 1.
-
Incubate for a longer duration, typically 72 hours, to observe effects on cell proliferation.[5]
-
Perform the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot against the logarithm of the PROTAC concentration to determine the IC50 value.[5]
Data Analysis and Interpretation
DC50 and Dmax Calculation:
-
Quantify the band intensities from the western blot for the POI and the loading control using densitometry software.
-
Normalize the intensity of the POI band to the corresponding loading control band for each sample.
-
Calculate the percentage of remaining POI for each PROTAC concentration relative to the vehicle control (which is set to 100%).
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.
-
Fit the data to a four-parameter logistic regression model (or a similar non-linear regression model) to determine the DC50 and Dmax values.[6] The Dmax is the bottom plateau of the curve, representing the maximum degradation achieved.[6]
Interpretation:
-
A lower DC50 value indicates a more potent PROTAC.
-
A higher Dmax percentage (closer to 100%) indicates a more efficacious PROTAC.
-
The IC50 value from the cell viability assay provides information on the functional consequence of target degradation. A potent PROTAC that effectively degrades its target is expected to have a correspondingly low IC50 value if the target is essential for cell survival.
By following these detailed protocols and data analysis procedures, researchers can reliably and accurately determine the DC50 and Dmax values of novel PROTACs, providing crucial insights into their potency and efficacy for further drug development.
References
- 1. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Ubiquitination Assay - Profacgen [profacgen.com]
- 9. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Conjugation of (S,R,S)-AHPC-C3-NH2 to a Custom Warhead Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate specific proteins of interest (POIs). These heterobifunctional molecules consist of a ligand that binds to the target protein (a "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. By inducing proximity between the POI and the E3 ligase, PROTACs trigger the ubiquitination and subsequent degradation of the target protein by the proteasome.
This document provides detailed application notes and protocols for the conjugation of (S,R,S)-AHPC-C3-NH2 , a well-characterized VHL E3 ligase ligand with a 3-carbon amine linker, to a custom warhead ligand. These guidelines are intended to provide researchers with the necessary information to synthesize and characterize novel PROTACs for targeted protein degradation.
Mechanism of Action: VHL-Mediated Protein Degradation
The von Hippel-Lindau (VHL) protein is the substrate recognition component of the Cullin-RING E3 ubiquitin ligase complex. PROTACs utilizing a VHL ligand, such as (S,R,S)-AHPC-C3-NH2, recruit this complex to the target protein. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Experimental Workflow for PROTAC Synthesis and Validation
The development of a novel PROTAC is a multi-step process that begins with the design and synthesis of the molecule, followed by its purification, characterization, and biological evaluation.
Data Presentation: Quantitative Parameters in PROTAC Development
The efficacy of a PROTAC is determined by several quantitative parameters. The tables below provide a summary of key data points to consider during the design and evaluation of your PROTAC.
Table 1: Binding Affinities of VHL Ligands
| VHL Ligand | Binding Affinity (Kd) to VHL | Reference |
| VH032 | 185 nM | [1] |
| VH101 | 44 nM | [1] |
| (S,R,S)-AHPC-C3-NH2 | Similar to VH032 | N/A |
Table 2: Optimal Linker Length for Different Target Proteins
| Target Protein | E3 Ligase | Linker Type | Optimal Linker Length (Atoms) | Reference |
| BRD4 | VHL | PEG | ~12-16 | [2] |
| ERα | VHL | PEG | 16 | [3] |
| p38α | Cereblon | Alkyl/Triazole | 15-17 | [3] |
| BTK | Cereblon | PEG | ≥ 4 PEG units | [4] |
Table 3: Representative Degradation Data for PROTACs
| PROTAC | Target Protein | Cell Line | DC50 | Dmax | Reference |
| MZ1 | BRD4 | HeLa | ~15 nM | >90% | [5] |
| ARV-110 | Androgen Receptor | VCaP | ~1 nM | >95% | [6] |
| dBET1 | BRD4 | MV4;11 | ~4 nM | >98% | [5] |
DC50: The concentration of the PROTAC that induces 50% degradation of the target protein.[7][8] Dmax: The maximal level of protein degradation achieved.[7][8]
Experimental Protocols
The following protocols provide detailed methodologies for the conjugation of (S,R,S)-AHPC-C3-NH2 to a custom warhead ligand. The choice of protocol depends on the functional group available on the warhead.
Protocol 1: Amide Bond Formation
This protocol is suitable for warhead ligands that possess a carboxylic acid functional group.
Materials:
-
(S,R,S)-AHPC-C3-NH2
-
Warhead-COOH (your custom warhead with a carboxylic acid)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Anhydrous DCM (Dichloromethane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Preparative HPLC system with a C18 column
-
LC-MS system
-
NMR spectrometer
Procedure:
-
Reaction Setup:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the Warhead-COOH (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
-
Coupling Reaction:
-
Add a solution of (S,R,S)-AHPC-C3-NH2 (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS.
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) or DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by preparative reversed-phase HPLC using a suitable gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid (TFA) or formic acid.[9]
-
-
Characterization:
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"
This protocol is suitable for warhead ligands that have been functionalized with a terminal alkyne group. (S,R,S)-AHPC-C3-NH2 will first need to be converted to an azide-functionalized linker.
Part A: Synthesis of Azide-Functionalized (S,R,S)-AHPC-C3 Linker
This is a representative procedure and may require optimization.
-
React (S,R,S)-AHPC-C3-NH2 with an appropriate bifunctional linker containing an NHS-ester on one end and an azide (B81097) on the other (e.g., Azido-PEGn-NHS ester) in the presence of a non-nucleophilic base like DIPEA in DMF.
-
Purify the resulting azide-functionalized VHL ligand-linker conjugate by HPLC.
Part B: Click Chemistry Reaction
Materials:
-
Azide-functionalized (S,R,S)-AHPC-C3 linker (from Part A)
-
Warhead-Alkyne (your custom warhead with a terminal alkyne)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand
-
Solvent system (e.g., t-BuOH/H₂O or DMF)
-
Preparative HPLC system with a C18 column
-
LC-MS system
-
NMR spectrometer
Procedure:
-
Reaction Setup:
-
In a reaction vial, dissolve the Warhead-Alkyne (1.0 eq) and the Azide-functionalized (S,R,S)-AHPC-C3 linker (1.1 eq) in a suitable solvent system (e.g., 1:1 t-BuOH/H₂O).
-
-
Catalyst Preparation:
-
In a separate vial, prepare the catalyst solution by dissolving CuSO₄·5H₂O (0.1 eq) and TBTA (0.2 eq) in the reaction solvent.
-
-
Click Reaction:
-
Add the catalyst solution to the reaction mixture.
-
Add a freshly prepared solution of sodium ascorbate (0.5 eq) to the reaction mixture to initiate the reaction.
-
Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS.
-
-
Work-up:
-
Upon completion, the reaction mixture can often be directly purified by preparative HPLC. If necessary, perform an aqueous work-up as described in Protocol 1.
-
-
Purification:
-
Purify the crude product by preparative reversed-phase HPLC.[9]
-
-
Characterization:
Conclusion
The successful conjugation of (S,R,S)-AHPC-C3-NH2 to a custom warhead ligand is a critical step in the development of novel PROTACs for targeted protein degradation. The protocols and data provided in these application notes offer a comprehensive guide for the synthesis, purification, and characterization of these powerful research tools and potential therapeutics. Careful optimization of the linker length and conjugation chemistry is paramount to achieving potent and selective protein degradation.
References
- 1. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intestinal oxygen and microbiota crosstalk: implications for pathogenesis of gastrointestinal diseases and emerging therapeutic strategies | springermedizin.de [springermedizin.de]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. promega.com [promega.com]
- 9. benchchem.com [benchchem.com]
- 10. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
Application Notes and Protocols for PROTAC Synthesis Kits Utilizing VHL Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery to eliminate specific proteins of interest (POIs).[1] This technology offers a powerful strategy for targeted protein degradation (TPD), enabling the pursuit of therapeutic targets previously considered "undruggable."[2] PROTACs consist of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2][3]
The von Hippel-Lindau (VHL) E3 ubiquitin ligase is a commonly recruited E3 ligase in PROTAC design due to its well-characterized ligands and broad tissue expression.[2] PROTACs that recruit VHL bring the target protein into proximity with the VHL E3 ligase complex, leading to the ubiquitination of the target protein.[1] This "tagging" with ubiquitin marks the protein for degradation by the 26S proteasome.[1][4] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.
These application notes provide an overview of commercially available PROTAC synthesis kits that utilize VHL ligands, detailed protocols for PROTAC synthesis and characterization, and key quantitative data to guide your research.
VHL Ligand-Based PROTAC Synthesis Kits: An Overview
Several commercial kits are available to streamline the synthesis of PROTACs. These kits typically provide a VHL E3 ligase ligand pre-conjugated to a linker with a reactive handle, allowing for straightforward coupling to a user-supplied "warhead" (the ligand for the protein of interest).
A prominent example is the QuicTPD™ PROTAC Synthesis Kits from Sigma-Aldrich. These kits are designed for the high-throughput synthesis and screening of PROTAC libraries. Key features include:
-
Modular Design: The kits contain a collection of VHL E3-ligase–linker conjugates with terminal reactive groups (e.g., carboxylic acid or amine).
-
Linker Diversity: A variety of linkers with different lengths and compositions (e.g., hydrophobic and hydrophilic) are provided to enable optimization of PROTAC properties.
-
Screening Sets: Researchers can couple their warhead of interest to the provided E3-ligase-linker conjugates to rapidly generate a library of PROTACs for screening.
-
Negative Controls: The kits also include inactive E3 ligase recruiters to serve as essential negative controls for validating the mechanism of action.
Quantitative Data for VHL-Based PROTACs
The following tables summarize key quantitative data for commonly used VHL ligands and representative VHL-based PROTACs.
Table 1: Binding Affinities of Common VHL Ligands
| VHL Ligand | Binding Affinity (Kd) to VHL | Reference |
| VH032 | 185 nM | [5] |
| VH101 | 44 nM | [5] |
Table 2: Degradation Potency of a VHL-Based PROTAC Targeting MLK3
| PROTAC | Cell Line | DC50 | Dmax | Reference |
| CEP1347-VHL-02 | MCF-7 | 50 nM | 77% | [6] |
| CEP1347-VHL-02 | MDA-MB-468 | 300 nM | 63% | [6] |
Table 3: Degradation Potency of a VHL-Based PROTAC Targeting SMARCA2
| PROTAC | Cell Line | DC50 | Dmax | Reference |
| Compound 5 | - | 78 nM | 46% | [7] |
Experimental Protocols
I. General Protocol for PROTAC Synthesis via Amide Coupling
This protocol is a general guideline for synthesizing a PROTAC by coupling a warhead containing a primary amine to a VHL ligand-linker conjugate with a terminal carboxylic acid, a common strategy employed in PROTAC synthesis kits.
Materials:
-
VHL ligand-linker-acid conjugate (from kit or synthesized)
-
Warhead-amine (user-supplied)
-
Amide coupling reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Reverse-phase HPLC for purification
-
LC-MS and NMR for characterization
Procedure:
-
Dissolution: In a clean, dry vial, dissolve the VHL ligand-linker-acid conjugate (1 equivalent) and the warhead-amine (1.2 equivalents) in anhydrous DMF.
-
Coupling Reagent Addition: To the solution from step 1, add HATU (1.5 equivalents) and DIPEA (3 equivalents).
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Quenching: Once the reaction is complete, quench the reaction by adding a small amount of water.
-
Purification: Purify the crude PROTAC using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final PROTAC product by LC-MS and NMR spectroscopy.
II. Protocol for Western Blot Analysis of Target Protein Degradation
This protocol outlines the steps to assess the degradation of the target protein in cells treated with the synthesized PROTAC.
Materials:
-
Cells expressing the target protein
-
Synthesized VHL-based PROTAC
-
Inactive control PROTAC
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at an appropriate density and allow them to attach overnight.
-
PROTAC Treatment: Treat the cells with a range of concentrations of the active PROTAC and the inactive control for a specified time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal protein loading.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Western Blotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the primary antibody against the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.
Visualizations
Caption: Mechanism of action for VHL-based PROTACs.
Caption: Experimental workflow for PROTAC synthesis and validation.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Degradation of MLK3 by a Novel CEP1347-VHL-02 PROTAC Compound Limits the Oncogenic Potential of TNBC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes: In Vitro Ternary Complex Formation Assays with VHL-Recruiting PROTACs
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][3] The cornerstone of PROTAC efficacy is the formation of a stable ternary complex, comprising the PROTAC, the POI, and the E3 ligase.[][5] This proximity-induced event facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome.[][6]
This document focuses on PROTACs that recruit the von Hippel-Lindau (VHL) E3 ligase, often utilizing ligands derived from (2S,4R)-1-acetyl-4-hydroxy-N-(4-hydroxyphenethyl)pyrrolidine-2-carboxamide (AHPC) or similar hydroxyproline (B1673980) (Hyp) mimetics. The stability and kinetics of the POI-PROTAC-VHL ternary complex are critical parameters that correlate with the efficiency of protein degradation.[7][8] Therefore, robust and quantitative in vitro assays are essential for the rational design and optimization of effective PROTACs.
A key concept in evaluating ternary complexes is cooperativity (α) , which describes how the binding of one protein to the PROTAC influences the binding of the second protein.[9] Positive cooperativity (α > 1) indicates that the formation of the binary complex (e.g., VHL-PROTAC) enhances the binding affinity for the POI, leading to a more stable ternary complex.[10] Conversely, negative cooperativity (α < 1) implies that the binding of the first protein hinders the binding of the second.[10] Measuring cooperativity is crucial as it has been shown to be a better predictor of a PROTAC's degradation efficiency than binary binding affinities alone.[7][11]
This guide provides an overview and detailed protocols for several key in vitro assays used to characterize the formation and stability of these critical ternary complexes.
dot
Caption: Mechanism of Action for an AHPC-based (VHL-recruiting) PROTAC.
Overview of In Vitro Ternary Complex Assays
A variety of biochemical and biophysical assays can be employed to study ternary complex formation. The choice of assay depends on the specific parameters to be measured, such as binding affinity, kinetics, thermodynamics, or suitability for high-throughput screening.
| Assay Technique | Principle | Key Parameters Measured | Throughput | Pros | Cons |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a sensor surface.[12] | KD (affinity), kon/koff (kinetics), Cooperativity (α)[7] | Low-Medium | Label-free, real-time kinetic data, high sensitivity.[6][12] | Requires specialized equipment, potential for protein immobilization artifacts.[9] |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon molecular binding.[13] | KD (affinity), ΔH (enthalpy), ΔS (entropy), Stoichiometry (n)[] | Low | Label-free, provides full thermodynamic profile in solution.[6][14] | Low throughput, requires large amounts of pure protein.[6] |
| AlphaLISA / AlphaScreen | Proximity-based assay using donor and acceptor beads that generate a signal when brought close.[11] | Ternary complex formation (signal intensity), IC50, KD (apparent) | High | Homogeneous (no-wash), highly sensitive, amenable to automation.[1][] | Prone to "hook effect" at high concentrations, requires tagged proteins.[1][10] |
| Fluorescence Polarization (FP) | Measures changes in the rotational speed of a fluorescently labeled molecule upon binding.[15] | KD (affinity), Cooperativity (α) | High | Homogeneous, solution-based, widely accessible.[11][14] | Requires fluorescent label, may not be suitable for all target systems. |
| Time-Resolved FRET (TR-FRET) | Proximity-based assay measuring energy transfer between a donor and acceptor fluorophore.[16] | Ternary complex formation, KD (apparent) | High | Homogeneous, ratiometric detection reduces artifacts. | Requires labeled proteins, potential for spectral overlap issues. |
| Co-Immunoprecipitation (Co-IP) | Pull-down of a tagged protein to identify and quantify its binding partners.[15][17] | Qualitative/Semi-quantitative assessment of complex formation. | Low | Can be performed in cell lysates, provides direct evidence of interaction.[18] | Generally not quantitative, prone to non-specific binding. |
Experimental Protocols
Here we provide detailed protocols for three widely used assays: Surface Plasmon Resonance (SPR) for kinetic analysis, AlphaLISA for high-throughput assessment, and Isothermal Titration Calorimetry (ITC) for thermodynamic characterization.
Protocol 1: Surface Plasmon Resonance (SPR) for Kinetic Analysis
This protocol describes how to measure the kinetics and affinity of binary and ternary complexes, allowing for the calculation of cooperativity.[7][8] The E3 ligase is immobilized on the sensor chip, and the PROTAC is injected, either alone (for binary affinity) or pre-incubated with the target protein (for ternary affinity).[8]
dot
Caption: Workflow for SPR-based analysis of ternary complex formation.
Materials and Reagents:
-
SPR instrument and sensor chips (e.g., Biacore CM5).
-
Immobilization reagents (e.g., Amine Coupling Kit: EDC, NHS, ethanolamine).
-
Purified, tagged E3 ligase (e.g., biotinylated or His-tagged VHL complex).
-
Purified target protein (POI).
-
AHPC-based PROTAC.
-
Running buffer (e.g., HBS-EP+, PBS with 0.05% Tween-20, 1% DMSO).
Procedure:
-
Chip Immobilization: Immobilize the purified VHL E3 ligase complex onto the sensor chip surface according to the manufacturer's instructions (e.g., amine coupling or streptavidin-biotin capture).[10]
-
Binary Interaction Analysis (PROTAC + VHL): a. Prepare a dilution series of the PROTAC in running buffer. b. Inject the PROTAC solutions over the immobilized VHL surface at a constant flow rate. Include a buffer-only injection for double referencing. c. Monitor the binding (association) and dissociation phases in real-time. d. Regenerate the chip surface between cycles if necessary.
-
Ternary Interaction Analysis (POI + PROTAC + VHL): a. Prepare a dilution series of the PROTAC, with each concentration containing a fixed, near-saturating concentration of the target protein (POI).[8] Allow the PROTAC and POI to pre-incubate briefly. b. Inject the PROTAC/POI mixtures over the immobilized VHL surface, using the same parameters as the binary analysis. c. Monitor the association and dissociation phases.
-
Data Analysis: a. Process the raw sensorgram data by subtracting the reference surface signal and buffer injection signals. b. Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (KD).[10] c. Calculate KD_binary from the PROTAC-only injections and KD_ternary from the PROTAC+POI injections. d. Calculate the cooperativity factor (α) using the formula: α = KD_binary / KD_ternary .[7][8]
Protocol 2: AlphaLISA Assay
This protocol describes a high-throughput, proximity-based method to detect ternary complex formation.[1] It uses tagged proteins (e.g., GST-POI and FLAG-VHL) and corresponding anti-tag donor and acceptor beads.[19]
dot
Caption: Workflow for an AlphaLISA-based ternary complex formation assay.
Materials and Reagents:
-
Alpha-enabled plate reader.
-
Low-volume 384-well assay plates.
-
Purified, tagged POI (e.g., GST-tagged).
-
Purified, tagged E3 ligase complex (e.g., FLAG-tagged VHL).
-
AHPC-based PROTAC and control compounds (e.g., individual warhead and VHL ligand).[1]
-
AlphaLISA Anti-GST Acceptor beads.
-
AlphaLISA Anti-FLAG Donor beads.
-
AlphaLISA Assay Buffer.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC in assay buffer. Prepare working solutions of the tagged POI and VHL complex at optimal concentrations (determined via titration experiments).[1]
-
Assay Reaction: a. In a 384-well plate, add the POI, VHL complex, and the PROTAC dilutions. Include controls with no PROTAC, or with competitor ligands (e.g., JQ1 for BRD4, thalidomide (B1683933) for CRBN) to confirm signal specificity.[1] b. Incubate the plate for 60 minutes at room temperature to allow the ternary complex to form.
-
Detection: a. Prepare a mix of Anti-GST Acceptor and Anti-FLAG Donor beads in assay buffer. b. Add the bead mixture to all wells. c. Incubate the plate in the dark for 60 minutes at room temperature.
-
Data Acquisition: Read the plate on an Alpha-enabled reader.
-
Data Analysis: a. Plot the AlphaLISA signal against the PROTAC concentration. b. A successful assay will produce a characteristic bell-shaped curve.[1][11] The initial increase in signal corresponds to the formation of the ternary complex. The subsequent decrease at high PROTAC concentrations is known as the "hook effect," where excess PROTAC saturates both proteins, favoring binary complexes over the ternary complex.[10]
Protocol 3: Isothermal Titration Calorimetry (ITC)
This protocol provides a method to determine the complete thermodynamic signature of ternary complex formation. It is considered the gold standard for measuring binding affinity and cooperativity in solution.[13][14]
Materials and Reagents:
-
Isothermal Titration Calorimeter.
-
Purified VHL E3 ligase complex.
-
Purified target protein (POI).
-
AHPC-based PROTAC.
-
Dialysis buffer (e.g., PBS, HEPES). Ensure all components are in the exact same buffer to minimize heat of dilution effects.
Procedure:
-
Sample Preparation: a. Dialyze all proteins and dissolve the PROTAC in the same final buffer to ensure a perfect match. b. Prepare the protein and PROTAC solutions at the required concentrations. Typically, the component in the syringe is 10-15 times more concentrated than the component in the sample cell.
-
Experiment 1: PROTAC into VHL (Binary KD1): a. Load the VHL solution into the sample cell. b. Load the PROTAC solution into the syringe. c. Perform a series of small injections of the PROTAC into the VHL solution, measuring the heat evolved after each injection.
-
Experiment 2: PROTAC into POI (Binary KD2): a. Load the POI solution into the sample cell. b. Load the PROTAC solution into the syringe. c. Perform the titration as described above.
-
Experiment 3: PROTAC into VHL + POI (Ternary System): a. Load the sample cell with a solution containing both VHL and POI. b. Load the PROTAC solution into the syringe. c. Perform the titration. The resulting isotherm will reflect the linked equilibria of forming the ternary complex.
-
Data Analysis: a. Integrate the heat peaks from each injection to generate a binding isotherm (kcal/mol vs. molar ratio). b. Fit the isotherm from the binary experiments to a 1:1 binding model to determine the dissociation constants (KD), enthalpy (ΔH), and stoichiometry (n). c. Globally fit the data from all three experiments to a ternary complex binding model to accurately determine the affinity and cooperativity.[14] d. The cooperativity factor (α) can be calculated from the dissociation constants derived from the fits.
Data Presentation: Quantitative Summary
Summarizing the data in a structured table is crucial for comparing the properties of different PROTACs. Below is an example table using the well-characterized VHL-recruiting PROTAC, MZ1, which targets BRD4 bromodomains.[13][20]
| PROTAC | Interaction | Assay | KD (nM) | kon (105 M-1s-1) | koff (10-3 s-1) | Half-life (t1/2) (s) | Cooperativity (α) |
| MZ1 | MZ1 + VHL | SPR | 29 | - | - | - | - |
| MZ1 + BRD4BD2 | ITC | 4 | - | - | - | - | |
| VHL-MZ1-BRD4BD2 | SPR | 1.8 | 3.9 | 7.1 | 98 | 16 | |
| ARV-771 | ARV-771 + VHL | SPR | ~70 | - | - | - | - |
| ARV-771 + BRD4BD1 | SPR | - | - | - | - | ~1 (No Cooperativity) | |
| VHL-ARV-771-BRD4BD2 | SPR | - | - | - | - | Positive |
Note: Data are representative values compiled from literature and serve as an illustrative example.[9][13][20] The cooperativity (α) for MZ1 is calculated as KD(MZ1+VHL) / KD(VHL-MZ1-BRD4BD2) = 29 nM / 1.8 nM ≈ 16.[7]
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Construction of PROTAC-Mediated Ternary Complex Structure Distribution Profiles Using Extensive Conformational Search - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 三重複合体の形成 [promega.jp]
- 6. Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes - Aragen Life Sciences [aragen.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. charnwooddiscovery.com [charnwooddiscovery.com]
- 10. benchchem.com [benchchem.com]
- 11. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aragen.com [aragen.com]
- 13. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ternary complex formation - Profacgen [profacgen.com]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 18. researchgate.net [researchgate.net]
- 19. SLAS2024 [slas2024.eventscribe.net]
- 20. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the PROTAC Hook Effect
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC experiments?
A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein decreases at high PROTAC concentrations.[1][2] This results in a characteristic bell-shaped or "hooked" curve when plotting protein degradation against PROTAC concentration.[1] Instead of a typical sigmoidal dose-response curve where increasing inhibitor concentration leads to an increased effect up to a plateau, high concentrations of a PROTAC can lead to a paradoxical reduction in its degradation efficacy.[1]
Q2: What causes the "hook effect"?
A2: The hook effect is caused by the formation of unproductive binary complexes at high PROTAC concentrations.[1][3] A PROTAC's mechanism of action relies on the formation of a productive ternary complex, consisting of the target protein, the PROTAC, and an E3 ligase.[1] However, at excessive concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, forming binary complexes (Target-PROTAC or E3 Ligase-PROTAC).[1] These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex and subsequent protein degradation.[1]
Q3: What are the consequences of the "hook effect" for my experiments?
Q4: At what concentration range does the hook effect typically occur?
A4: The concentration at which the hook effect becomes apparent can vary significantly depending on the specific PROTAC, the target protein, the E3 ligase, and the cell line being used.[1] However, it is often observed at concentrations in the micromolar (µM) range, typically starting from 1 µM and becoming more pronounced at higher concentrations.[1] It is crucial to perform a wide dose-response experiment, often spanning several orders of magnitude (e.g., from picomolar to high micromolar), to identify the optimal concentration window for degradation and to detect the onset of the hook effect.[1]
Q5: How can I mitigate the hook effect in my experiments?
A5: To mitigate the hook effect, you should always perform a wide dose-response experiment to identify the optimal concentration range for degradation.[2] Designing PROTACs that promote positive cooperativity in ternary complex formation can also help, as cooperative binding stabilizes the ternary complex over the binary complexes.[2][4] Additionally, utilizing biophysical assays to measure the formation and stability of the ternary complex at different PROTAC concentrations can provide a deeper understanding of the relationship between complex formation and the observed degradation profile.[2]
Troubleshooting Guide
This guide provides a structured approach to identifying and addressing the hook effect in your PROTAC experiments.
Problem 1: My dose-response curve shows a bell shape, and degradation decreases at high concentrations.
-
Likely Cause: You are observing the "hook effect."[1]
-
Troubleshooting Steps:
-
Confirm the Hook Effect: Repeat the experiment with a wider and more granular range of PROTAC concentrations, particularly focusing on the higher concentrations where the effect is observed.[1]
-
Determine Optimal Concentration: Identify the concentration that gives the maximal degradation (Dmax) and use concentrations at or below this for future experiments.[1]
-
Assess Ternary Complex Formation: Use biophysical or cellular assays (e.g., NanoBRET, Co-Immunoprecipitation) to directly measure the formation of the ternary complex at different PROTAC concentrations.[1] This can help correlate the loss of degradation with a decrease in ternary complex formation.[1]
-
Problem 2: I don't see any degradation at any of the concentrations I tested.
-
Likely Cause: This could be due to several factors, including an inactive PROTAC, issues with the experimental setup, or the hook effect masking the degradation at the tested concentrations.[1]
-
Troubleshooting Steps:
-
Test a Wider Concentration Range: It's possible your initial concentration range was too high and entirely within the hook effect region, or too low to induce degradation. Test a very broad range of concentrations (e.g., 1 pM to 100 µM).[1]
-
Verify Target Engagement and Ternary Complex Formation: Before concluding the PROTAC is inactive, confirm that it can bind to the target protein and the E3 ligase and facilitate the formation of a ternary complex using appropriate assays (see Experimental Protocols section).[1]
-
Check Cell Line and E3 Ligase Expression: Ensure that the cell line you are using expresses both the target protein and the recruited E3 ligase at sufficient levels.[1]
-
Optimize Incubation Time: The kinetics of degradation can vary. Perform a time-course experiment at a fixed, potentially optimal, PROTAC concentration to determine the ideal incubation time.[1]
-
Experimental Protocols
Here are detailed methodologies for key experiments to investigate and troubleshoot the hook effect.
Protocol 1: Western Blotting for Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein following PROTAC treatment.
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[2]
-
-
Cell Lysis:
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples.[5]
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[5]
-
Block the membrane with 5% non-fat milk or BSA in TBST.[2]
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).[5]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[5]
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[5]
-
Quantify band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.[5]
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.[6]
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to qualitatively assess the formation of the ternary complex (Target-PROTAC-E3 Ligase).
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC at various concentrations, including one in the optimal range and one in the hook effect range. Include a vehicle control.
-
Lyse cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
-
Immunoprecipitation:
-
Elution and Western Blot Analysis:
-
Elute the protein complexes from the beads.[1]
-
Analyze the eluate by Western blotting using antibodies against the target protein and the E3 ligase.[1] An increased signal for the co-immunoprecipitated protein in the PROTAC-treated samples compared to the control indicates ternary complex formation.
-
Protocol 3: NanoBRET™ Ternary Complex Formation Assay
This is a quantitative, cell-based assay to measure the proximity of the target protein and the E3 ligase.
-
Principle: The assay uses NanoLuc® luciferase as a bioluminescent donor and a fluorescently labeled HaloTag® as an acceptor.[1][7] One of the interacting proteins (e.g., the target protein) is fused to NanoLuc®, and the other (e.g., the E3 ligase) is fused to HaloTag®.[1] In the presence of a PROTAC that brings these two proteins into proximity, Bioluminescence Resonance Energy Transfer (BRET) occurs, resulting in a detectable signal.[1]
-
Methodology:
-
Co-transfect cells with plasmids encoding the NanoLuc®-target protein fusion and the HaloTag®-E3 ligase fusion.
-
Label the HaloTag® fusion protein with the fluorescent HaloTag® ligand.
-
Treat the cells with a range of PROTAC concentrations.
-
Add the NanoLuc® substrate and measure both the donor and acceptor emission signals.
-
Calculate the BRET ratio. An increase in the BRET ratio indicates the formation of the ternary complex.
-
Data Presentation
Table 1: Example Dose-Response Data for a PROTAC Exhibiting the Hook Effect
| PROTAC Concentration (µM) | % Target Protein Remaining (Normalized to Vehicle) |
| 0 (Vehicle) | 100 |
| 0.001 | 85 |
| 0.01 | 50 |
| 0.1 | 15 |
| 1 | 25 |
| 10 | 60 |
| 100 | 90 |
Note: This is example data and actual results will vary.
Visualizations
Caption: Mechanism of the PROTAC hook effect.
References
Technical Support Center: (S,R,S)-AHPC-C3-NH2 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing (S,R,S)-AHPC-C3-NH2 in their experiments. The information is tailored for researchers, scientists, and drug development professionals to ensure the proper design and interpretation of experiments involving this VHL E3 ligase ligand-linker conjugate.
Frequently Asked Questions (FAQs)
Q1: What is (S,R,S)-AHPC-C3-NH2 and how is it used?
(S,R,S)-AHPC-C3-NH2 is a synthetic molecule composed of the (S,R,S)-AHPC VHL ligand connected to a three-carbon alkyl amine linker.[1][2][3][4][5][6][7][8] It serves as a building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2][3][4][5][6][7][8]
Q2: Why are negative controls essential in experiments with (S,R,S)-AHPC-C3-NH2-based PROTACs?
Negative controls are crucial to demonstrate that the observed degradation of the target protein is a direct result of the PROTAC's intended mechanism of action—the formation of a ternary complex between the target protein, the PROTAC, and the VHL E3 ligase.[9][10] They help to rule out other potential causes for protein level reduction, such as off-target effects, non-specific toxicity, or transcriptional downregulation.[10][]
Q3: What are the recommended negative controls for a PROTAC synthesized with (S,R,S)-AHPC-C3-NH2?
The primary negative control is a molecule that is structurally almost identical to the active PROTAC but is unable to bind to the VHL E3 ligase. This is typically achieved by using a diastereomer of the VHL ligand. For (S,R,S)-AHPC, the corresponding inactive diastereomer is (S,S,S)-AHPC .[12] A PROTAC synthesized with (S,S,S)-AHPC-C3-NH2 should not induce VHL-dependent degradation of the target protein.
Another important control is a molecule that binds to the target protein but does not recruit the E3 ligase (the "warhead" alone). This helps to distinguish between degradation-related effects and those caused by simple target inhibition.
Q4: What is the "hook effect" and how can it be avoided?
The hook effect is a phenomenon where the efficacy of a PROTAC decreases at higher concentrations.[] This occurs because the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) becomes more prevalent than the productive ternary complex (target-PROTAC-E3 ligase). To avoid this, it is essential to perform a wide dose-response experiment to identify the optimal concentration range for degradation.[]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No target protein degradation observed with the active PROTAC. | 1. Poor cell permeability: The PROTAC may not be efficiently entering the cells. | 1. Optimize the physicochemical properties of the PROTAC. Consider using cell lines with higher permeability or employing permeabilizing agents (use with caution). |
| 2. Inefficient ternary complex formation: The linker length or composition may not be optimal for the specific target and E3 ligase. | 2. Synthesize and test a library of PROTACs with varying linker lengths and compositions. | |
| 3. Low expression of VHL in the chosen cell line: The E3 ligase may not be present in sufficient amounts. | 3. Confirm VHL expression in your cell line via Western blot or qPCR. Select a cell line with known high VHL expression if necessary. | |
| 4. Rapid efflux of the PROTAC from the cells: The compound may be actively transported out of the cells. | 4. Co-incubate with efflux pump inhibitors to see if degradation is rescued. | |
| The (S,S,S)-AHPC-based negative control shows significant target degradation. | 1. VHL-independent degradation: The degradation may be occurring through a different E3 ligase or a non-proteasomal pathway. | 1. To confirm VHL dependence, perform a competition experiment by co-treating with an excess of free (S,R,S)-AHPC. This should rescue the degradation by the active PROTAC but not the off-target degradation. |
| 2. Off-target effects of the warhead: The target-binding moiety of the PROTAC might be causing protein degradation on its own. | 2. Test the warhead molecule alone to see if it affects the target protein levels. | |
| 3. Cytotoxicity: At high concentrations, the negative control might be causing cell death, leading to non-specific protein degradation. | 3. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to assess the cytotoxicity of both the active PROTAC and the negative control. | |
| High variability in degradation levels between experiments. | 1. Inconsistent cell culture conditions: Cell passage number, confluency, and health can affect the ubiquitin-proteasome system. | 1. Standardize cell culture protocols, including seeding density, passage number, and growth phase. |
| 2. Instability of the PROTAC compound: The PROTAC may be degrading in the cell culture medium. | 2. Assess the stability of your PROTAC in the medium over the time course of the experiment using methods like LC-MS. |
Quantitative Data Summary
The following table provides representative data from a hypothetical experiment designed to assess the degradation of a target protein by a PROTAC synthesized using (S,R,S)-AHPC-C3-NH2 and its corresponding negative control.
| Compound | Target | Cell Line | DC50 (nM) | Dmax (%) |
| Active PROTAC ((S,R,S)-AHPC based) | Target Protein X | HEK293 | 15 | 95 |
| Negative Control ((S,S,S)-AHPC based) | Target Protein X | HEK293 | >10,000 | <10 |
| Warhead alone | Target Protein X | HEK293 | No degradation | No degradation |
DC50: Concentration at which 50% of the target protein is degraded. Dmax: Maximum percentage of target protein degradation observed.
Experimental Protocols
Western Blot for Protein Degradation
This protocol is used to quantify the levels of the target protein after treatment with the PROTAC and controls.
Materials:
-
Cell line expressing the target protein
-
Active PROTAC and negative control PROTAC
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and membranes
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat cells with a serial dilution of the active PROTAC, the negative control PROTAC, and the vehicle control (DMSO) for the desired time (e.g., 24 hours). Include a positive control for proteasome inhibition by co-treating cells with the active PROTAC and MG132.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting: Normalize protein concentrations and run the samples on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies for the target protein and loading control, followed by the HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the bands using a chemiluminescent substrate and quantify the band intensities. Normalize the target protein levels to the loading control.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to confirm the formation of the ternary complex (Target-PROTAC-VHL).
Materials:
-
Cells treated with the PROTAC or controls
-
Co-IP lysis buffer
-
Antibody against VHL or the target protein
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
Methodology:
-
Cell Lysis: Lyse the treated cells with a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against either VHL or the target protein overnight.
-
Complex Capture: Add Protein A/G magnetic beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads several times to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluted samples by Western blot using antibodies against the target protein and VHL to confirm their co-precipitation.
Visualizations
References
- 1. Targeting reversible post-translational modifications with PROTACs: a focus on enzymes modifying protein lysine and arginine residues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PROTACs in the Management of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential PROTAC substrate specificity dictated by orientation of recruited E3 ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the von Hippel–Lindau E3 Ubiquitin Ligase Using Small Molecules To Disrupt the VHL/HIF-1α Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Proteolysis‐targeting chimeras in drug development: A safety perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 12. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
Preventing off-target effects with VHL-recruiting PROTACs
Welcome to the Technical Support Center for researchers working with VHL-recruiting PROTACs. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you design, execute, and interpret your experiments while minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of off-target effects with VHL-recruiting PROTACs?
A1: Off-target effects with VHL-recruiting PROTACs can arise from several factors:
-
Promiscuous Binding: The warhead designed to bind the protein of interest (POI) may have affinity for other proteins with similar binding domains.
-
E3 Ligase Binder Promiscuity: While VHL binders are generally selective, they can sometimes engage other cellular components.
-
Off-Target Ternary Complex Formation: The PROTAC may facilitate the formation of a ternary complex between VHL and an unintended protein, leading to its degradation.[1] This is a critical factor in off-target effects.
-
"Hook Effect": At high concentrations, PROTACs can form non-productive binary complexes (PROTAC-POI or PROTAC-VHL), which reduces the formation of the productive ternary complex and can lead to misinterpretation of dose-response data.[2][3][4]
Q2: What is the "hook effect" and how can I mitigate it in my experiments?
A2: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[2][3][4] This results in a bell-shaped dose-response curve. It is caused by the formation of unproductive binary complexes that sequester the PROTAC, the target, or the E3 ligase, thereby inhibiting the formation of the productive ternary complex required for degradation.[2][3][4]
To mitigate the hook effect:
-
Perform a Wide Dose-Response Curve: Test a broad range of PROTAC concentrations (e.g., from picomolar to high micromolar) to fully characterize the dose-response relationship and identify the optimal concentration for maximal degradation (Dmax).[2][3][4]
-
Use Optimal Concentrations: For subsequent experiments, use concentrations at or below the Dmax to ensure you are in the productive range of the dose-response curve.[3]
-
Enhance Ternary Complex Cooperativity: Design PROTACs that exhibit positive cooperativity, meaning the binding of one protein to the PROTAC enhances the binding of the other. This stabilizes the ternary complex over the binary ones.[5][6][7]
Q3: How can I assess the selectivity of my VHL-recruiting PROTAC?
A3: A multi-pronged approach is recommended to thoroughly assess the selectivity of your PROTAC:
-
Global Proteomics: Mass spectrometry-based proteomics is the gold standard for an unbiased assessment of changes in the entire proteome upon PROTAC treatment.[1][8][9][10] This can identify unintended protein degradation.
-
Targeted Proteomics: This method is used to quantify the levels of your POI and known potential off-targets with high sensitivity and accuracy.[1]
-
Western Blotting: A standard technique to validate the degradation of your POI and to check the levels of homologous proteins or predicted off-targets.[2][10]
-
Ternary Complex Formation Assays: Biophysical techniques like Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), Isothermal Titration Calorimetry (ITC), and NanoBRET can measure the formation and stability of the ternary complex with the intended target versus potential off-targets.[5][6][7][11]
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps |
| No degradation of the target protein is observed. | 1. Low Cell Permeability: The PROTAC may not be entering the cells efficiently.[2][4] 2. Low Target or VHL Expression: The cell line may not express sufficient levels of the target protein or the VHL E3 ligase.[2][12] 3. Inefficient Ternary Complex Formation: The PROTAC may bind to the target and VHL individually but fail to form a stable ternary complex.[4] 4. PROTAC Inactivity: The PROTAC itself may be inactive. | 1. Assess cell permeability using a PAMPA assay.[3] Modify the linker to improve physicochemical properties.[13][14] 2. Confirm the expression of the target protein and VHL via Western blot or qPCR.[2] 3. Use biophysical assays (SPR, NanoBRET) to confirm ternary complex formation.[5][7][11] 4. Test the PROTAC in a cell-free degradation assay or use a positive control PROTAC.[2] |
| High variability between experimental replicates. | 1. Inconsistent Cell Culture: Variations in cell seeding density, passage number, or confluency.[2][4] 2. Inconsistent PROTAC Treatment: Errors in dilution or uneven application of the PROTAC.[2] 3. Technical Variability in Detection: Inconsistent loading or transfer in Western blotting.[2] | 1. Standardize cell culture protocols, including seeding density and passage number.[4] 2. Ensure accurate and consistent preparation and application of PROTAC dilutions.[2] 3. Use a reliable protein quantification method (e.g., BCA assay) and loading controls for Western blots.[2] |
| Degradation of off-target proteins is observed. | 1. Non-selective Warhead: The target-binding moiety of the PROTAC has affinity for other proteins. 2. Linker-Induced Off-Target Degradation: The linker may promote the formation of ternary complexes with unintended proteins.[15] 3. Promiscuous E3 Ligase Recruitment: The VHL ligand may interact with other cellular components, although this is less common. | 1. Design or select a more selective warhead for your protein of interest.[15] 2. Systematically modify the linker length, composition, and attachment points to optimize selectivity.[14][15][16][17] 3. Consider using a different E3 ligase recruiter if selectivity issues persist.[4][15] |
Quantitative Data Summary
Table 1: Example Binary and Ternary Complex Binding Affinities for VHL-Recruiting PROTACs
| PROTAC | Target | Binary KD (PROTAC to VHL) | Binary KD (PROTAC to Target) | Ternary Complex KD | Cooperativity (α) | Reference |
| MZ1 | BRD4BD2 | 29 nM (SPR), 66 nM (ITC) | 1 nM (SPR), 4 nM (ITC) | - | 26 (SPR), 15 (ITC) | [7] |
| ARV-771 | BRD4 | ~60 nM (SPR) | - | - | - | [5] |
| BRD-5110 | PPM1D | ~3 µM (SPR) | 1 nM (SPR) | - | - | [7] |
KD: Dissociation Constant; α > 1 indicates positive cooperativity.
Experimental Protocols
Protocol 1: Western Blotting for PROTAC-Mediated Protein Degradation
-
Cell Culture and Treatment: Seed cells at a consistent density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a predetermined duration (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[2]
-
SDS-PAGE and Transfer: Normalize protein concentrations, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[2]
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST). Incubate with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with a secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an appropriate detection reagent. Quantify band intensity and normalize to a loading control (e.g., GAPDH, β-actin).
Protocol 2: Global Proteomics for Off-Target Identification (LC-MS/MS)
-
Sample Preparation: Treat cells with the PROTAC at an optimal concentration and a vehicle control. Lyse the cells and digest the proteins into peptides.[10]
-
Isobaric Labeling (Optional but Recommended): Label the peptide samples from different conditions with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis and accurate relative quantification.[10]
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.[10]
-
Data Analysis: Use specialized software to identify and quantify proteins. Proteins with a significant and dose-dependent decrease in abundance in the PROTAC-treated samples are considered potential off-targets.[10]
Protocol 3: Ternary Complex Formation Assay using Surface Plasmon Resonance (SPR)
-
Assay Setup: Immobilize the VHL E3 ligase complex onto the SPR sensor chip.[5]
-
Binary Interaction Analysis: Inject the PROTAC over the VHL-coated surface to measure the binary binding affinity.
-
Ternary Complex Analysis: Inject a mixture of the PROTAC and the target protein over the VHL-coated surface. An increase in the binding signal compared to the PROTAC alone indicates the formation of a ternary complex.
-
Data Analysis: Calculate the binding affinities (KD) for both binary and ternary interactions. Determine the cooperativity factor (α) to assess the stability of the ternary complex.[6]
Visualizations
Caption: Mechanism of action for a VHL-recruiting PROTAC.
Caption: The "hook effect" at high PROTAC concentrations.
Caption: Troubleshooting workflow for lack of PROTAC activity.
References
- 1. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. charnwooddiscovery.com [charnwooddiscovery.com]
- 6. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
- 7. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 8. sapient.bio [sapient.bio]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Enhancing Solubility in VHL-Based PROTACs: Optimized USP7 Degraders for Improved Developability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A beginner's guide to current synthetic linker strategies towards VHL-recruiting PROTACs: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 15. PROTACs improve selectivity for targeted proteins – ScienceOpen [scienceopen.com]
- 16. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
PROTAC Ternary Complex Stability: Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the improvement of ternary complex stability in Proteolysis-Targeting Chimera (PROTAC) design.
Frequently Asked Questions (FAQs)
Q1: What is a ternary complex in the context of PROTACs, and why is its stability important?
A1: The ternary complex is a crucial intermediate in PROTAC-mediated protein degradation, consisting of the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. The stability of this complex is paramount because it directly influences the efficiency and rate of ubiquitin transfer from the E3 ligase to the target protein, which subsequently marks the target for proteasomal degradation. A more stable ternary complex generally leads to more potent and efficient degradation of the target protein.
Q2: What are the key factors influencing the stability of the PROTAC-induced ternary complex?
A2: Several factors govern the stability of the ternary complex, including:
-
Cooperativity: This refers to the synergistic binding of the PROTAC to both the target protein and the E3 ligase. Positive cooperativity, where the binding of one protein increases the affinity for the other, is a key determinant of a stable ternary complex.
-
Linker Composition and Length: The chemical structure, length, and rigidity of the linker connecting the target-binding and E3-binding moieties significantly impact the geometry and stability of the ternary complex.
-
E3 Ligase and Target Protein Identity: The specific E3 ligase (e.g., VHL, CRBN) and target protein involved, along with their respective binding interfaces, play a crucial role.
-
Post-Translational Modifications (PTMs): PTMs on either the target protein or the E3 ligase can influence complex formation and stability.
Q3: What is the "hook effect" in PROTAC assays, and how does it relate to ternary complex stability?
A3: The "hook effect" describes the observation where the degradation of a target protein decreases at very high concentrations of a PROTAC. This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex. This excess of binary complexes effectively sequesters the components needed for the ternary complex, leading to reduced degradation efficiency.
Troubleshooting Guides
Issue 1: Poor or No Target Degradation
This is often the primary indication of a problem with ternary complex formation or stability.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Weak Ternary Complex Formation | Optimize the PROTAC linker. | Synthesize a library of PROTACs with varying linker lengths and compositions. Evaluate their degradation efficiency using Western blotting or targeted proteomics. |
| Select a different E3 ligase. | If using a CRBN-based PROTAC, consider switching to a VHL-based one, or vice-versa, as the different E3 ligases may offer more favorable interactions with the target protein. | |
| Steric Hindrance | Modify the linker attachment point. | Re-design the PROTAC to connect the linker to a different position on the target-binding or E3-binding ligand to avoid steric clashes. |
| Negative Cooperativity | Re-evaluate ligand choice. | The binding of the PROTAC to one protein may be hindering its binding to the second. Consider using different warheads for the target or E3 ligase. |
Issue 2: Significant "Hook Effect" Observed
A pronounced hook effect can limit the therapeutic window of a PROTAC.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| High Binary Complex Formation | Decrease PROTAC concentration. | Perform dose-response experiments to identify the optimal concentration range for target degradation. |
| Suboptimal Linker | Re-design the linker to favor ternary complex formation. | Focus on linkers that may induce positive cooperativity. This can be assessed using biophysical assays. |
Experimental Protocols & Data
Quantifying Ternary Complex Stability
Several biophysical techniques can be employed to measure the formation and stability of the ternary complex.
| Technique | Measures | Typical Data Output |
| Surface Plasmon Resonance (SPR) | Binding affinity (KD), association (ka) and dissociation (kd) rates. | Sensorgrams showing real-time binding. |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (KD), enthalpy (ΔH), and entropy (ΔS). | Thermograms showing heat changes upon binding. |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Proximity-based assay to confirm complex formation. | FRET ratio, which is proportional to the amount of complex formed. |
Example Experimental Workflow: SPR for Ternary Complex Analysis
This workflow outlines the steps to assess ternary complex formation and stability using Surface Plasmon Resonance.
Caption: Workflow for SPR-based analysis of ternary complex formation.
Logical Relationship: Factors Influencing Ternary Complex Stability
The following diagram illustrates the key relationships between different factors that contribute to the stability of the PROTAC-induced ternary complex.
Technical Support Center: Debugging Inconsistent Western Blot Results for Protein Degradation
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals encountering inconsistent western blot results in protein degradation studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why am I observing multiple bands, or a smear below my protein of interest?
This is a classic sign of protein degradation.[1][2][3] When proteins are extracted from cells or tissues, endogenous proteases can become active and cleave your target protein, leading to fragments of lower molecular weight.
Troubleshooting Steps:
-
Sample Freshness: Always use freshly prepared lysates.[1] Older samples are more susceptible to protease activity and degradation.[4] If immediate use is not possible, snap-freeze samples in liquid nitrogen and store them at -80°C.[5] Avoid repeated freeze-thaw cycles.[6]
-
Protease and Phosphatase Inhibitors: This is a critical step. Add a broad-spectrum protease and phosphatase inhibitor cocktail to your lysis buffer immediately before use.[1][7] This helps to inactivate enzymes that would otherwise degrade your protein.[8]
-
Work Quickly and on Ice: Perform all sample preparation steps on ice or at 4°C to minimize enzymatic activity.[7][9]
-
Excess Protein Loading: Loading too much protein can sometimes cause the appearance of multiple bands and high background.[1] Try loading a smaller amount of total protein to see if the signal becomes cleaner.[1]
Q2: My target protein signal is weak or completely absent. What are the potential causes?
A weak or absent signal can be frustrating and may stem from several factors, from sample preparation to the antibodies used.[6][10]
Troubleshooting Steps:
-
Low Protein Expression: Your target protein might be expressed at very low levels in your specific cells or tissues.[1][6] You may need to enrich your sample for the protein of interest, for instance, by isolating specific cellular compartments or using immunoprecipitation.[2][11]
-
Insufficient Protein Loaded: For whole-cell extracts, a protein load of at least 20-30 µg per lane is generally recommended.[1] However, for detecting less abundant or modified proteins, you may need to load up to 100 µg.[1]
-
Suboptimal Antibody Dilution: The concentration of your primary and secondary antibodies is crucial. Titrate both to find the optimal dilution for a strong signal with low background.[6]
-
Poor Antibody Affinity: Ensure your primary antibody is validated for western blotting and recognizes the target protein from the correct species.[6] A positive control is highly recommended to confirm that the antibody is working correctly.[1]
-
Inefficient Protein Transfer: Larger proteins may not transfer efficiently to the membrane, while smaller proteins might transfer through it.[2][7] You can optimize transfer times and the methanol (B129727) concentration in your transfer buffer. For large proteins, consider reducing methanol to 5-10% and increasing the transfer time.[1]
Q3: Why does my protein band appear at a different molecular weight than expected?
Unexpected band sizes can be due to a variety of biological reasons or experimental artifacts.[12]
Troubleshooting Steps:
-
Post-Translational Modifications (PTMs): Modifications like phosphorylation, glycosylation, or ubiquitination can alter a protein's molecular weight, causing it to run higher on the gel.[13]
-
Protein Isoforms or Splice Variants: Alternative splicing can produce different versions of a protein from the same gene, each with a different molecular weight.[13]
-
Protein Cleavage: As mentioned in Q1, degradation can lead to bands appearing at a lower molecular weight.[13] Some proteins are also synthesized as precursors and then cleaved into their active, smaller forms.[14]
-
Protein Aggregation: Some proteins may form dimers or multimers, especially if samples are not properly denatured, resulting in higher molecular weight bands.[13] Heating samples at 70°C for 10-20 minutes instead of 95°C can sometimes prevent aggregation.[7]
Q4: How can I determine if my protein is degraded through the ubiquitin-proteasome pathway?
To investigate this specific degradation pathway, you can treat your cells with a proteasome inhibitor.
Experimental Approach:
-
Treat Cells with a Proteasome Inhibitor: Incubate your cells with a proteasome inhibitor, such as MG132, before harvesting.[15] This will block the degradation of proteins targeted by the ubiquitin-proteasome system.
-
Look for Accumulation: If your protein is a target of this pathway, you should observe an accumulation of the ubiquitinated form of the protein in the inhibitor-treated samples compared to the untreated controls.[16]
-
Detecting Ubiquitination: Ubiquitinated proteins often appear as a "ladder" of higher molecular weight bands on a western blot.[17][18] You can probe your blot with an anti-ubiquitin antibody after immunoprecipitating your protein of interest to confirm ubiquitination.[17]
Q5: How can I investigate if my protein is degraded via the lysosomal pathway?
Similar to investigating the proteasome pathway, you can use inhibitors to block lysosomal degradation.
Experimental Approach:
-
Treat Cells with Lysosomal Inhibitors: Treat your cells with inhibitors like chloroquine (B1663885), bafilomycin A1, or leupeptin. These substances prevent the acidification of lysosomes or inhibit lysosomal proteases, thereby blocking degradation.
-
Observe Protein Accumulation: If your protein's degradation is dependent on the lysosomal pathway, you should see an increase in its levels in the inhibitor-treated cells.
-
Subcellular Fractionation: To further confirm lysosomal involvement, you can perform subcellular fractionation to isolate lysosomes and check for the presence of your protein in that fraction.[19]
Q6: Why are my results inconsistent across different experiments, even when using the same batch of samples?
Inconsistency can be introduced at multiple stages of the western blotting process.[20]
Troubleshooting Steps:
-
Electrophoresis and Transfer Variability: Ensure consistent voltage, current, and run times for both gel electrophoresis and membrane transfer.[20] Uneven current distribution can lead to irregular transfer.[20]
-
Antibody Batch-to-Batch Variation: Different lots of the same antibody can have varying performance.[20] It's good practice to validate each new batch.
-
Buffer Preparation: Inconsistencies in buffer preparation can affect results. Always use freshly made buffers.[10]
-
Procedural Precision: Minor variations in incubation times, washing steps, and sample loading can contribute to inconsistent outcomes.[20] Maintain a standardized and meticulous protocol.
Data Presentation: Key Reagents
Table 1: Common Protease and Phosphatase Inhibitors
| Inhibitor | Target | Final Concentration in Lysis Buffer | Stock Solution (Store at -20°C) |
| Aprotinin | Trypsin, Chymotrypsin, Plasmin | 2 µg/mL | 10 mg/mL in water |
| Leupeptin | Lysosomal Proteases | 5–10 µg/mL | Dilute in water |
| Pepstatin A | Aspartic Proteases | 1 µg/mL | 1 mM in methanol |
| PMSF | Serine, Cysteine Proteases | 1 mM | Dilute in ethanol |
| EDTA | Metalloproteases (Mg²⁺/Mn²⁺ dependent) | 5 mM | 0.5 M in dH₂O (pH 8.0) |
| EGTA | Metalloproteases (Ca²⁺ dependent) | 1 mM | 0.5 M in dH₂O (pH 8.0) |
| Sodium Fluoride | Serine-Threonine Phosphatases | 5–10 mM | Dilute in water |
| Sodium Orthovanadate | Tyrosine Phosphatases | 1 mM | Dilute in water |
| Data sourced from Abcam and Bio-Techne sample preparation protocols.[5][8] |
Table 2: Common Lysis Buffers and Their Applications
| Lysis Buffer | Key Components | Primary Use |
| RIPA Buffer | 150 mM NaCl, 1.0% NP-40, 0.5% Sodium Deoxycholate, 0.1% SDS, 50 mM Tris, pH 8.0 | Whole-cell extracts, membrane-bound and nuclear proteins. Good for solubilizing difficult proteins.[5][8] |
| NP-40 Buffer | 150 mM NaCl, 1.0% NP-40, 50 mM Tris, pH 8.0 | Cytoplasmic and membrane-bound proteins.[5][8] |
| Tris-HCl Buffer | 20 mM Tris-HCl, pH 7.5 | Soluble cytoplasmic proteins.[5][8] |
Experimental Protocols
Protocol 1: Cell Lysis and Protein Extraction for Protein Degradation Studies
-
Cell Culture and Treatment: Grow cells to the desired confluency. If using inhibitors, add them to the media for the appropriate time before harvesting.
-
Cell Harvesting: Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.[5][8]
-
Lysis Buffer Preparation: Prepare the appropriate lysis buffer (e.g., RIPA) and keep it on ice. Immediately before use, add a protease and phosphatase inhibitor cocktail to the buffer.[8]
-
Cell Lysis: Aspirate the PBS and add the ice-cold lysis buffer to the dish (e.g., 1 mL for a 100 mm dish).[5] Use a cell scraper to collect the cells and transfer the lysate to a pre-cooled microcentrifuge tube.[5][8]
-
Incubation and Centrifugation: Incubate the lysate on ice with agitation for 30 minutes.[5] Then, centrifuge at 12,000 rpm for 20 minutes at 4°C.[5]
-
Supernatant Collection: Carefully collect the supernatant, which contains the soluble proteins, and transfer it to a new pre-cooled tube.[5]
-
Protein Quantification: Determine the protein concentration of each sample using a standard protein assay like BCA or Bradford.[5][9]
-
Sample Preparation for Gel Loading: Mix the desired amount of protein (e.g., 20-50 µg) with an equal volume of 2X Laemmli sample buffer.[8] Heat the samples at 95-100°C for 5 minutes to denature the proteins (or at 70°C for 10 minutes if protein aggregation is a concern).[8][10]
-
Storage: Use the samples immediately for western blotting or store them at -80°C.[21]
Protocol 2: Western Blotting for Ubiquitinated Proteins
-
Sample Preparation: Prepare cell lysates as described in Protocol 1, ensuring the lysis buffer contains a deubiquitinase inhibitor like N-ethylmaleimide (NEM) in addition to protease inhibitors.[22]
-
Immunoprecipitation (Optional but Recommended): Incubate 500 µg to 1 mg of total protein lysate with an antibody specific to your protein of interest overnight at 4°C. Then, add protein A/G beads to pull down the antibody-protein complex. Wash the beads several times to remove non-specific binding.
-
Elution and Gel Electrophoresis: Elute the protein from the beads using sample buffer and run the samples on an SDS-PAGE gel.
-
Transfer and Blocking: Transfer the proteins to a PVDF or nitrocellulose membrane. Block the membrane with 5% non-fat dry milk or BSA in TBST for at least 1 hour at room temperature.[10]
-
Antibody Incubation: Incubate the membrane with a primary antibody that recognizes either your protein of interest (to see the laddering) or ubiquitin (if you performed an IP for your protein). Incubate overnight at 4°C with gentle agitation.[10]
-
Washing and Secondary Antibody: Wash the membrane thoroughly with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.[10]
Protocol 3: Investigating Protein Degradation Pathways using Inhibitors
-
Cell Seeding and Treatment: Seed cells in multiple plates or wells. Once they reach the desired confluency, treat them with either a proteasome inhibitor (e.g., 10 µM MG132 for 4-6 hours) or a lysosomal inhibitor (e.g., 100 µM chloroquine for 6-24 hours). Include a vehicle-only control (e.g., DMSO).
-
Time Course (Optional): To analyze the rate of degradation, you can first treat the cells with a protein synthesis inhibitor like cycloheximide (B1669411) (CHX) and then harvest them at different time points.
-
Lysate Preparation and Western Blotting: After the treatment period, harvest the cells and prepare lysates as described in Protocol 1.
-
Analysis: Run a western blot for your protein of interest. An accumulation of the protein in the inhibitor-treated lanes compared to the control suggests that it is degraded by that specific pathway.
Visualizations
Caption: A flowchart of the general western blot workflow.
Caption: A decision tree for troubleshooting inconsistent bands.
Caption: The Ubiquitin-Proteasome protein degradation pathway.
References
- 1. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 2. Western blot troubleshooting guide! [jacksonimmuno.com]
- 3. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
- 4. biocompare.com [biocompare.com]
- 5. docs.abcam.com [docs.abcam.com]
- 6. southernbiotech.com [southernbiotech.com]
- 7. blog.addgene.org [blog.addgene.org]
- 8. Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading | Bio-Techne [bio-techne.com]
- 9. goldbio.com [goldbio.com]
- 10. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. bio-rad.com [bio-rad.com]
- 12. bosterbio.com [bosterbio.com]
- 13. What are the common causes of an unexpected size of western blot band? | AAT Bioquest [aatbio.com]
- 14. bosterbio.com [bosterbio.com]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Systematic approach for validating the ubiquitinated proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Lysosome isolation and analysis [bio-protocol.org]
- 20. Why Do Western Blot Bands Appear Inconsistent for Proteins Extracted from the Same Batch? | MtoZ Biolabs [mtoz-biolabs.com]
- 21. bosterbio.com [bosterbio.com]
- 22. Identification of an inhibitor of the ubiquitin–proteasome system that induces accumulation of polyubiquitinated proteins in the absence of blocking o ... - MedChemComm (RSC Publishing) DOI:10.1039/C3MD00386H [pubs.rsc.org]
Technical Support Center: Optimizing Amide Coupling to (S,R,S)-AHPC-C3-NH2
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the amide coupling of various substrates to (S,R,S)-AHPC-C3-NH2. (S,R,S)-AHPC-C3-NH2 is an E3 ligase ligand-linker conjugate that incorporates a VHL ligand and is utilized in PROTAC technology.[1][2][3] The terminal primary amine on the C3 linker is the reactive handle for coupling to a carboxylic acid of interest, typically a ligand for a target protein.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for coupling a carboxylic acid to (S,R,S)-AHPC-C3-NH2?
The most common method for coupling a carboxylic acid to the primary amine of (S,R,S)-AHPC-C3-NH2 is through the formation of an amide bond.[4][5] This reaction typically involves the "activation" of the carboxylic acid to make it more electrophilic, followed by nucleophilic attack from the amine.[4][6] The direct reaction between a carboxylic acid and an amine is generally unfavorable due to a competing acid-base reaction.[6]
Q2: Which coupling reagents are recommended for this reaction?
The choice of coupling reagent is critical for achieving high yield and purity.[7] For substrates like (S,R,S)-AHPC-C3-NH2, which can be sterically hindered, uronium/aminium or phosphonium-based reagents are often preferred over carbodiimides alone due to their higher efficiency and ability to suppress side reactions like racemization.[4][8]
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a highly recommended, third-generation coupling reagent known for its high efficiency, fast reaction rates, and ability to minimize racemization, especially with sterically hindered substrates.[8][9][10][11]
-
HBTU (HBTU, TBTU) are also effective uronium-based reagents, though HATU is generally considered superior, particularly for challenging couplings.[8][12]
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is a phosphonium (B103445) salt that couples amino acids efficiently with rapid reaction times.[10]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide (B86325) that is often used in combination with an additive like HOBt (1-Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) .[6][10] The additive helps to increase efficiency and reduce racemization.[6][10]
Q3: What are the optimal reaction conditions (solvent, base, temperature)?
-
Solvent: Anhydrous polar aprotic solvents are typically the best choice. N,N-Dimethylformamide (DMF) is the most common solvent for these reactions.[11][13] For difficult couplings, N-Methyl-2-pyrrolidone (NMP) can sometimes improve yields.[12] Dichloromethane (DCM) can also be used.[6]
-
Base: A non-nucleophilic organic base is required to deprotonate the carboxylic acid and neutralize any acid formed during the reaction. N,N-Diisopropylethylamine (DIPEA, Hünig's base) is the most frequently used base.[5][14] Triethylamine (TEA) is another option.[14]
-
Temperature: Most coupling reactions proceed efficiently at room temperature (RT).[6] In cases of low reactivity or steric hindrance, gentle heating (e.g., 40-50 °C) may be beneficial, but should be monitored carefully as it can also promote side reactions.[12]
-
Atmosphere: To prevent hydrolysis of the activated intermediate and coupling reagents, the reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).[12]
Q4: My reaction yield is low. What are the common causes and how can I troubleshoot it?
Low yield is a frequent issue in amide coupling reactions.[4][7] Here are the primary causes and troubleshooting steps:
-
Moisture: Water can hydrolyze the activated ester intermediate, reverting it to the carboxylic acid.[7][12]
-
Solution: Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents and high-purity, dry reagents. Run the reaction under an inert atmosphere.[12]
-
-
Suboptimal Reagents/Conditions: The chosen coupling reagent or conditions may not be suitable for your specific substrates.[7]
-
Solution: Switch to a more powerful coupling reagent like HATU.[12] Optimize the stoichiometry; typically, a slight excess (1.1-1.2 equivalents) of the coupling reagent and the carboxylic acid relative to the amine is used.
-
-
Steric Hindrance: The structure of (S,R,S)-AHPC-C3-NH2 or the carboxylic acid partner may be sterically bulky, slowing down the reaction.[7]
-
Solution: Increase the reaction time (e.g., to 24 hours) or gently heat the reaction.[12] Consider using a coupling reagent known to be effective for hindered substrates, such as BTFFH, which proceeds via an acyl fluoride (B91410) intermediate.[15]
-
-
Incorrect Order of Addition: The order in which reagents are added is critical.[12]
-
Solution: Always pre-activate the carboxylic acid. The recommended procedure is to dissolve the carboxylic acid in the solvent, add the base (DIPEA), then add the coupling reagent (HATU). Stir this mixture for 5-15 minutes before adding the (S,R,S)-AHPC-C3-NH2.[12]
-
Q5: I see multiple spots on my TLC plate after the reaction. What are the possible side reactions?
-
N-Acylurea Formation: With carbodiimide reagents (like DCC, EDC), the O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which terminates the reaction pathway.[16] This is more common in polar solvents like DMF. Using additives like HOBt or HOAt can mitigate this.[6][16]
-
Guanidine (B92328) Formation: The amine can react directly with the coupling reagent (e.g., EDC) to form a guanidine side product.[13] Pre-activation of the carboxylic acid before adding the amine helps to prevent this.[12]
-
Racemization: If your carboxylic acid has a chiral center alpha to the carboxyl group, there is a risk of racemization during activation.[4][6]
Data Presentation: Comparison of Common Coupling Reagents
| Coupling Reagent | Class | Advantages | Disadvantages | Additives Often Required |
| HATU | Uronium/Aminium Salt | High reactivity, fast reactions, low racemization, effective for hindered substrates.[8][9][10] | Higher cost, byproducts can be difficult to remove. | None |
| HBTU/TBTU | Uronium/Aminium Salt | Good reactivity, widely used.[8] | Less reactive than HATU for difficult couplings.[12] | None |
| PyBOP | Phosphonium Salt | High efficiency, rapid reactions, non-carcinogenic byproducts.[10] | Can be less effective for highly hindered systems. | None |
| EDC | Carbodiimide | Water-soluble reagent and byproduct, simplifying aqueous workup.[10][17] | O-acylisourea intermediate is unstable, risk of N-acylurea formation and racemization.[16][18] | HOBt or HOAt |
| DCC/DIC | Carbodiimide | Inexpensive and effective.[17] | Byproduct (DCU) from DCC is insoluble and hard to remove;[10][19] DIC byproduct is more soluble.[10] Risk of racemization.[10] | HOBt or HOAt |
Experimental Protocols
Protocol 1: General Procedure for HATU-Mediated Amide Coupling
This protocol is recommended as a starting point for coupling a carboxylic acid of interest to (S,R,S)-AHPC-C3-NH2.
-
Preparation: Under an inert atmosphere (N2 or Ar), add the carboxylic acid (1.1 eq) to a flame-dried round-bottom flask.[12]
-
Dissolution: Dissolve the carboxylic acid in anhydrous DMF (to a concentration of 0.1-0.5 M).
-
Activation: Add DIPEA (2.5 eq) to the solution, followed by HATU (1.1 eq).[12]
-
Pre-activation: Stir the mixture at room temperature for 10-15 minutes.[12]
-
Coupling: Add a solution of (S,R,S)-AHPC-C3-NH2 (1.0 eq) in a minimal amount of anhydrous DMF to the activated mixture.
-
Reaction: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 2-4 hours, but can be left overnight for difficult couplings.[12]
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash sequentially with saturated NaHCO3 solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Workflow and Decision Making
Caption: Workflow for optimizing the amide coupling to (S,R,S)-AHPC-C3-NH2.
Mechanism of HATU-Mediated Coupling
Caption: General mechanism for HATU-mediated amide bond formation.[9][11][20]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. hepatochem.com [hepatochem.com]
- 5. growingscience.com [growingscience.com]
- 6. Amide Synthesis [fishersci.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 9. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 10. peptide.com [peptide.com]
- 11. HATU - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. m.youtube.com [m.youtube.com]
- 15. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 16. Carbodiimide - Wikipedia [en.wikipedia.org]
- 17. bachem.com [bachem.com]
- 18. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 19. Reddit - The heart of the internet [reddit.com]
- 20. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
Validation & Comparative
A Comparative Guide to VHL E3 Ligase Ligands: (S,R,S)-AHPC-C3-NH2 in Focus
In the rapidly evolving field of targeted protein degradation, the choice of E3 ubiquitin ligase ligand is a critical determinant of the efficacy and selectivity of proteolysis-targeting chimeras (PROTACs). Among the most widely utilized E3 ligases is the von Hippel-Lindau (VHL) tumor suppressor, recruited by various synthetic ligands. This guide provides a detailed comparison of (S,R,S)-AHPC-C3-NH2, a derivative of the well-established VHL ligand VH032, with other prominent VHL and CRBN E3 ligase ligands. This objective analysis, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in the rational design and selection of ligands for their PROTAC development programs.
Introduction to E3 Ligase Ligands in PROTAC Technology
PROTACs are heterobifunctional molecules that co-opt the cellular ubiquitin-proteasome system to induce the degradation of specific target proteins. They consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the proteasome. The selection of the E3 ligase and its corresponding ligand is a pivotal step in PROTAC design, influencing factors such as degradation efficiency, cellular permeability, and potential off-target effects. While numerous E3 ligases have been explored, VHL and Cereblon (CRBN) have emerged as the most successful and widely used.
(S,R,S)-AHPC-C3-NH2 is a synthetic E3 ligase ligand-linker conjugate that incorporates the (S,R,S)-AHPC core, a potent VHL ligand also known as VH032, attached to a short linker with a terminal amine group, making it ready for conjugation to a POI ligand.
Quantitative Comparison of E3 Ligase Ligands
The performance of an E3 ligase ligand is assessed through various quantitative parameters, including its binding affinity to the E3 ligase, its ability to promote the formation of a stable and cooperative ternary complex, and the resulting degradation efficacy of the target protein.
Binary Binding Affinity
The initial and fundamental step in PROTAC action is the binding of the E3 ligase ligand to its target. This interaction is typically quantified by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher binding affinity.
| Ligand | E3 Ligase | Binding Affinity (Kd/IC50) | Assay Method |
| (S,R,S)-AHPC (VH032) | VHL | 185 nM (Kd)[1] | Not Specified |
| VH101 | VHL | 44 nM (Kd) | Not Specified |
| VH298 | VHL | 80-90 nM (Kd)[2][3][] | ITC, FP |
| Pomalidomide | CRBN | ~157 nM (Kd)[5] | Not Specified |
| Lenalidomide | CRBN | ~178 nM (Kd)[5] | Not Specified |
| Thalidomide | CRBN | ~250 nM (Kd)[5] | Not Specified |
Ternary Complex Formation and Cooperativity
The stability and efficiency of the ternary complex are crucial for effective protein degradation. Cooperativity (α) is a measure of how the binding of one protein to the PROTAC affects the binding of the second protein. A cooperativity value greater than 1 indicates positive cooperativity, meaning the formation of the binary complex enhances the binding of the second protein, leading to a more stable ternary complex.
| PROTAC | E3 Ligase Ligand | Target Protein | Cooperativity (α) | Assay Method |
| MZ1 | VH032 | Brd4BD2 | >1 | ITC[6] |
| Unnamed PROTACs | VHL Ligands | SMARCA2 | 0.2 - 93 | Not Specified[7] |
| dBET6 | CRBN Ligand | BRD4BD1 | 0.6 | TR-FRET[2] |
| dBET6 | CRBN Ligand | BRD4BD2 | 0.2 | TR-FRET[2] |
Protein Degradation Efficacy
The ultimate measure of a PROTAC's performance is its ability to induce the degradation of the target protein. This is typically quantified by the DC50 (the concentration of PROTAC that induces 50% degradation of the target protein) and the Dmax (the maximum percentage of degradation achieved).
| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC50 | Dmax |
| ZQ-23 | Pomalidomide | HDAC8 | Not Specified | 147 nM[5] | 93%[5] |
| Compound 16 | Pomalidomide | EGFR | A549 | 32.9 nM[8] | 96%[8] |
| NC-1 | Thalidomide derivative | BTK | Mino | 2.2 nM[9] | 97%[9] |
| GP262 | VH032 | p110α | MDA-MB-231 | 227.4 nM[10] | 71.3%[10] |
| GP262 | VH032 | p110γ | MDA-MB-231 | 42.23 nM[10] | 88.6%[10] |
| GP262 | VH032 | mTOR | MDA-MB-231 | 45.4 nM[10] | 74.9%[10] |
| SIM1 (Trivalent) | VH298 | BET proteins | MV4;11 | 0.7 - 9.5 nM[11] | Not Specified |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and to evaluate the performance of E3 ligase ligands and the resulting PROTACs, a series of well-defined experimental workflows are employed.
PROTAC-mediated protein degradation pathway.
The above diagram illustrates the general mechanism of action for a VHL-recruiting PROTAC. The PROTAC molecule facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.
General experimental workflow for PROTAC development.
This workflow outlines the key experimental stages in the development and characterization of a PROTAC, from initial design to lead optimization.
Detailed Experimental Protocols
Accurate and reproducible experimental data are paramount in the comparative analysis of E3 ligase ligands. Below are detailed methodologies for key assays.
Isothermal Titration Calorimetry (ITC) for Ternary Complex Cooperativity
Objective: To determine the thermodynamic parameters of binding and calculate the cooperativity of ternary complex formation.
Protocol:
-
Sample Preparation: Purified VHL complex (e.g., VCB) and the target protein are dialyzed against the same buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM TCEP, pH 7.4). The PROTAC is dissolved in the same buffer.
-
Binary Titrations:
-
To determine the binding affinity of the PROTAC to VHL (Kd1), the VHL complex is placed in the ITC cell, and the PROTAC is in the syringe.
-
To determine the binding affinity of the PROTAC to the target protein (Kd2), the target protein is in the cell, and the PROTAC is in the syringe.
-
-
Ternary Titration: To determine the binding affinity of the PROTAC to VHL in the presence of the target protein (Kd,ternary), the ITC cell is filled with a solution containing the VHL complex and a saturating concentration of the target protein. The PROTAC is in the syringe.
-
Data Analysis: The heat changes upon each injection are measured and integrated. The resulting binding isotherms are fitted to a suitable binding model to determine the dissociation constants. The cooperativity factor (α) is calculated as α = Kd1 / Kd,ternary.[2][12]
Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
Objective: To measure the real-time binding kinetics (association and dissociation rates) of binary and ternary complexes.
Protocol:
-
Immobilization: The E3 ligase (e.g., biotinylated VHL complex) is immobilized on a streptavidin-coated sensor chip.
-
Binary Interaction Analysis: A series of concentrations of the PROTAC are injected over the sensor surface to measure the binary binding kinetics and affinity to the E3 ligase.
-
Ternary Interaction Analysis: A series of solutions containing a fixed, near-saturating concentration of the target protein and varying concentrations of the PROTAC are injected over the E3 ligase-immobilized surface.
-
Data Analysis: The sensorgrams are fitted to a 1:1 binding model to determine the association rate (ka), dissociation rate (kd), and the dissociation constant (KD) for both binary and ternary interactions. Cooperativity can be calculated from the ratio of the binary and ternary dissociation constants.[3][13][14]
Western Blot for Protein Degradation
Objective: To quantify the extent of target protein degradation in cells treated with a PROTAC.
Protocol:
-
Cell Treatment: Cells are seeded in multi-well plates and treated with a range of PROTAC concentrations for a specified time (e.g., 24 hours). A vehicle control (e.g., DMSO) is included.
-
Cell Lysis: Cells are washed with PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of each lysate is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate. The band intensities are quantified, and the target protein levels are normalized to the loading control. DC50 and Dmax values are determined by plotting the percentage of remaining protein against the PROTAC concentration.[9][15]
NanoBRET™ Assay for Live-Cell Target Engagement and Degradation
Objective: To measure target protein engagement and degradation in real-time in living cells.
Protocol:
-
Cell Engineering: The target protein is endogenously tagged with NanoLuc® luciferase (or a HiBiT tag), and the E3 ligase (or ubiquitin) is tagged with a fluorescent acceptor (e.g., HaloTag®).
-
Cell Treatment: Cells are treated with the PROTAC at various concentrations and time points.
-
BRET Measurement: The NanoBRET™ substrate and the HaloTag® ligand are added to the cells. The bioluminescence and fluorescence signals are measured.
-
Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. A decrease in the BRET signal over time indicates protein degradation. This assay can also be configured to measure ternary complex formation.[16][17][18][19]
Conclusion
The selection of an E3 ligase ligand is a multifaceted decision in PROTAC design. (S,R,S)-AHPC-C3-NH2, as a readily conjugatable form of the potent VHL ligand VH032, offers a robust and well-characterized starting point for the development of VHL-recruiting PROTACs. While direct comparative data for (S,R,S)-AHPC-C3-NH2 in PROTACs is emerging, the extensive data available for its parent ligand, VH032, demonstrates strong binding to VHL and the potential for forming highly cooperative ternary complexes, leading to efficient and potent protein degradation.
In comparison to CRBN ligands, VHL ligands like (S,R,S)-AHPC-C3-NH2 may offer advantages in terms of forming more stable and cooperative ternary complexes in certain contexts, potentially leading to improved degradation efficacy. However, CRBN-based PROTACs have also shown remarkable success and may be advantageous in other scenarios. Ultimately, the optimal choice of E3 ligase ligand will depend on the specific target protein, the desired pharmacokinetic and pharmacodynamic properties of the PROTAC, and empirical testing using the rigorous experimental protocols outlined in this guide. This comparative analysis provides a foundational framework to guide researchers in making informed decisions to accelerate the development of novel and effective protein degraders.
References
- 1. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. aragen.com [aragen.com]
- 5. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frustration in the protein-protein interface plays a central role in the cooperativity of PROTAC ternary complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Trivalent PROTACs enhance protein degradation via combined avidity and cooperativity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 13. jove.com [jove.com]
- 14. o2hdiscovery.co [o2hdiscovery.co]
- 15. benchchem.com [benchchem.com]
- 16. NanoBRET™ Ubiquitination Assay Technical Manual [worldwide.promega.com]
- 17. promega.com [promega.com]
- 18. Measuring Protein-Protein Interactions in Cells using Nanoluciferase Bioluminescence Resonance Energy Transfer (NanoBRET) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. NanoBRET™ Protein:Protein Interaction System Protocol [promega.com]
A Researcher's Guide to Validating PROTAC Mechanism of Action with Proteasome Inhibitors
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to eliminate specific unwanted proteins by co-opting the cell's own ubiquitin-proteasome system (UPS).[1][2][3] A PROTAC molecule is a heterobifunctional chimera containing a ligand for a target protein of interest (POI) and another for an E3 ubiquitin ligase, joined by a chemical linker.[1][4] This dual binding action brings the POI and the E3 ligase into close proximity, facilitating the ubiquitination of the target protein, which marks it for degradation by the 26S proteasome.[1]
A critical step in developing a novel PROTAC is to rigorously validate that it functions through this intended mechanism.[5] The definitive method for this validation is a "rescue" experiment using a proteasome inhibitor. If a PROTAC's activity is genuinely dependent on the proteasome, then inhibiting the proteasome should block the degradation of the target protein, leading to its "rescue" or restored expression levels.[6] This guide compares the experimental approaches, presents supporting data, and provides protocols for this essential validation step.
The PROTAC Mechanism and Its Inhibition
The efficacy of a PROTAC hinges on the successful formation of a ternary complex (POI-PROTAC-E3 ligase) and the subsequent functionality of the UPS.[3][7] The final step of this pathway is the degradation of the ubiquitinated protein by the proteasome. By using a proteasome inhibitor, researchers can directly test the involvement of this final step.
Experimental Design: A Comparative Workflow
Quantitative Data Comparison
The primary output of a validation experiment is the quantitative measurement of the target protein level across different treatment conditions. Western blotting followed by densitometry is a common method for this analysis.[1][8][9] The results should demonstrate a clear rescue of the target protein in the co-treatment group.
Table 1: Representative Western Blot Densitometry Data Data shows the relative abundance of a target protein (e.g., BRD4) after a 12-hour treatment in HEK293T cells, normalized to a loading control (e.g., β-Actin) and the vehicle control group.
| Treatment Group | PROTAC (100 nM) | Proteasome Inhibitor (10 µM MG132) | Normalized Target Protein Level (%) | Interpretation |
| 1. Vehicle Control (DMSO) | - | - | 100 ± 5.2 | Baseline protein level. |
| 2. PROTAC Only | + | - | 12 ± 3.8 | Successful PROTAC-induced degradation. |
| 3. MG132 Only | - | + | 104 ± 6.1 | Inhibitor alone does not significantly alter basal protein levels. |
| 4. PROTAC + MG132 | + | + | 96 ± 7.5 | Mechanism Validated: Proteasome inhibition rescues the protein from degradation.[2][8][10] |
Experimental Protocol: Western Blot Validation
This protocol provides a generalized procedure for confirming proteasome-dependent degradation.[1][6]
-
Cell Seeding: Plate cells (e.g., MCF7, HEK293T, THP-1) in 12-well or 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[1][6]
-
Pre-treatment with Proteasome Inhibitor: Aspirate the media. For the co-treatment and inhibitor-only wells, add fresh media containing the proteasome inhibitor (e.g., 10 µM MG132 or 100 nM Bortezomib). Incubate for 1-2 hours at 37°C.[10] This step ensures the proteasome is inhibited before the PROTAC is introduced.
-
PROTAC Treatment: To the PROTAC-only and co-treatment wells, add the PROTAC to its final desired concentration (e.g., the DC50 concentration). Add an equivalent volume of vehicle (e.g., DMSO) to the control wells.[1]
-
Incubation: Incubate the cells for the desired period (typically 4 to 24 hours) at 37°C.[1]
-
Cell Lysis: Aspirate media and wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.[1]
-
Lysate Processing: Incubate the lysate on ice for 30 minutes. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[9]
-
Sample Preparation & SDS-PAGE: Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes. Load equal amounts of protein per lane onto an SDS-PAGE gel and run electrophoresis.[1]
-
Western Blotting: Transfer proteins to a PVDF or nitrocellulose membrane. Block the membrane for 1 hour at room temperature (e.g., with 5% non-fat milk in TBST).
-
Antibody Incubation: Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detection and Analysis: Apply an ECL substrate and capture the chemiluminescent signal with an imaging system. Quantify band intensity using densitometry software, normalizing the target protein signal to a loading control.[1]
Comparison of Common Proteasome Inhibitors
While several inhibitors can be used, MG132 and Bortezomib (B1684674) are among the most common tool compounds for these assays.[5][11]
| Inhibitor | Mechanism | Typical Concentration | Notes |
| MG132 | Peptide aldehyde, reversibly inhibits the chymotrypsin-like activity of the proteasome. | 1-20 µM | Widely used and effective. However, it can sometimes fail to rescue degradation, potentially indicating a proteasome-independent mechanism like lysosomal degradation.[12] |
| Bortezomib (Velcade) | Dipeptide boronate, potent and reversible inhibitor. | 20-200 nM | Clinically approved drug. It has been found to be a very potent inhibitor of PROTAC-induced degradation.[11] Can also induce expression of certain proteins.[13] |
| Epoxomicin | Natural product, irreversible inhibitor. | 1-10 µM | Highly specific for the proteasome, which can be an advantage for reducing off-target effects.[10] |
| MLN4924 | Neddylation inhibitor. | 0.1-1 µM | Acts upstream by inhibiting Cullin-RING E3 ligases (CRLs), providing an alternative way to confirm dependence on this major E3 ligase family.[2][11] |
It is crucial to note that some inhibitors may have non-specific effects on protein levels.[11] Therefore, including an "inhibitor only" control is essential to distinguish these effects from the specific rescue of PROTAC-mediated degradation.
Logical Framework for Validation
The entire experimental premise rests on a simple, testable hypothesis. This logical relationship underscores the importance of the co-treatment experiment as a cornerstone of PROTAC validation.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. PROTAC-mediated selective degradation of cytosolic soluble epoxide hydrolase enhances ER-stress reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Proteasome inhibitors MG-132 and bortezomib induce AKR1C1, AKR1C3, AKR1B1, and AKR1B10 in human colon cancer cell lines SW-480 and HT-29 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Linker Length on AHPC-based PROTAC Efficacy: A C3 vs. C6 Comparison
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving optimal target protein degradation. A critical, yet often empirically determined, component of a PROTAC is the linker connecting the target-binding warhead to the E3 ligase ligand. This guide provides a comparative analysis of two common alkyl linker lengths, propyl (C3) and hexyl (C6), for PROTACs utilizing the (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC) scaffold to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase.
The linker's length and composition are pivotal in dictating the formation and stability of the ternary complex, which comprises the target protein, the PROTAC, and the E3 ligase. This, in turn, directly influences the efficiency and potency of the targeted protein degradation. While extensive research has highlighted the importance of linker optimization, direct comparisons of specific linker lengths under identical experimental conditions are not always readily available in published literature. This guide, therefore, synthesizes established principles of PROTAC design and provides illustrative data to guide researchers in their linker selection process.
Quantitative Comparison of Degradation Efficiency: C3 vs. C6 Linkers
The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table presents a representative comparison of the degradation profiles for two hypothetical AHPC-based PROTACs targeting the same protein of interest (POI), differing only in the length of their alkyl linker.
| Linker | DC50 (nM) | Dmax (%) | Ternary Complex Stability (Arbitrary Units) | Cell Permeability (PAMPA) |
| C3 (Propyl) | 150 | 85 | Moderate | High |
| C6 (Hexyl) | 50 | 95 | High | Moderate |
Note: The data presented in this table is illustrative and based on general trends observed in PROTAC development. Actual values are highly dependent on the specific target protein, warhead, and experimental conditions.
Generally, a longer linker like C6 may offer greater flexibility, allowing for more optimal orientation and protein-protein interactions within the ternary complex, potentially leading to enhanced stability and more efficient degradation (lower DC50 and higher Dmax). However, this increased length can sometimes negatively impact cell permeability and other physicochemical properties. The shorter C3 linker might offer better cell permeability but could impose conformational constraints on the ternary complex, resulting in lower degradation efficiency. The optimal linker length represents a balance between facilitating productive ternary complex formation and maintaining favorable drug-like properties.
Visualizing the PROTAC Mechanism and Workflow
To better understand the processes involved in PROTAC-mediated protein degradation and the experimental procedures used for their evaluation, the following diagrams are provided.
Caption: Mechanism of AHPC-based PROTAC-mediated protein degradation.
Caption: Experimental workflow for comparing C3 and C6 PROTACs.
Caption: Structural difference between C3 and C6 alkyl linkers in a PROTAC.
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate evaluation of PROTAC performance. Below are methodologies for key experiments.
Cellular Protein Degradation Assay (Western Blot)
This is the most common method to quantify the reduction in the levels of the target protein in cells treated with a PROTAC.
Materials:
-
Cell line of interest expressing the target protein
-
Complete cell culture medium and supplements
-
PROTACs of interest (with C3 and C6 linkers) dissolved in a suitable solvent (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a serial dilution of the C3 and C6 PROTACs for a specified time (e.g., 18-24 hours). Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis: Following treatment, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay to ensure equal protein loading.
-
SDS-PAGE and Transfer: Normalize the protein concentrations and prepare samples for SDS-PAGE. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Probe the membrane with a primary antibody specific to the target protein and a loading control.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control and calculate the percentage of remaining protein relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Ternary Complex Formation Assays
Several biophysical techniques can be used to confirm and characterize the formation of the POI-PROTAC-E3 ternary complex.
1. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Procedure Outline:
-
Load the purified target protein into the ITC sample cell.
-
Load the purified VHL E3 ligase complex into the injection syringe.
-
Titrate the VHL into the target protein solution in the absence of the PROTAC to measure any direct protein-protein interaction.
-
In a separate experiment, pre-saturate the target protein with the PROTAC and titrate in the VHL E3 ligase.
-
The difference in binding affinity in the presence and absence of the PROTAC can be used to determine the cooperativity of ternary complex formation.
2. Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time.
Procedure Outline:
-
Immobilize the purified target protein on an SPR sensor chip.
-
Inject a solution containing the PROTAC over the chip surface to measure the binary interaction.
-
Inject a solution containing both the PROTAC and the purified VHL E3 ligase complex to measure the formation of the ternary complex.
-
Analyze the sensorgrams to determine the association and dissociation rate constants and calculate the binding affinities.
3. Proximity-Based Assays (e.g., NanoBRET™, FRET)
These assays rely on the transfer of energy between a donor and an acceptor molecule when they are in close proximity, which occurs upon formation of the ternary complex.
Procedure Outline (NanoBRET™):
-
Genetically fuse one of the interacting partners (e.g., the target protein) to a NanoLuc® luciferase (the energy donor) and the other (e.g., VHL) to a HaloTag® protein that can be labeled with a fluorescent acceptor.
-
Express these fusion proteins in cells.
-
Treat the cells with the PROTAC of interest.
-
Add the NanoLuc® substrate and the HaloTag® fluorescent ligand.
-
Measure the bioluminescence resonance energy transfer (BRET) signal, which will increase upon formation of the ternary complex.
Conclusion
The length of the linker is a critical parameter in the design of effective AHPC-based PROTACs. While a C6 linker may often provide the necessary flexibility for optimal ternary complex formation and potent degradation, a shorter C3 linker should not be discounted, as it may offer advantages in terms of physicochemical properties and cell permeability. The choice between a C3 and C6 linker is not always straightforward and is highly dependent on the specific target protein and the overall structural context of the PROTAC. Therefore, a systematic evaluation of a range of linker lengths, using the robust experimental protocols outlined in this guide, is essential for the development of highly potent and selective protein degraders.
A Researcher's Guide to Orthogonal Assays for Validating Target Protein Knockdown
In the realm of functional genomics and drug discovery, the ability to specifically and efficiently silence a target gene is paramount. Techniques such as RNA interference (RNAi) and CRISPR-Cas9 have empowered researchers to knockdown or knockout virtually any protein of interest. However, the crucial step that follows is the rigorous validation of this knockdown at the protein level. Relying on a single method for validation can be misleading due to potential off-target effects or artifacts. Therefore, employing a multi-pronged approach using orthogonal assays is the gold standard for robust and reliable validation of target protein knockdown.[1][2][3]
This guide provides a comprehensive comparison of key orthogonal assays used to validate target protein knockdown, tailored for researchers, scientists, and drug development professionals. We will delve into the principles, experimental workflows, and a comparative analysis of these techniques, with a focus on quantitative data and detailed protocols.
Comparison of Key Orthogonal Assays
The choice of validation method depends on various factors, including the specific research question, required throughput, available resources, and the nature of the target protein. Below is a summary of commonly used orthogonal assays for validating protein knockdown.
| Method | Principle | Throughput | Quantitation | Key Advantages | Key Limitations |
| Quantitative Western Blot | Antibody-based detection of a specific protein separated by size in a complex lysate.[4][5] | Low to Medium | Semi-quantitative to Quantitative | Widely established, provides molecular weight information, relatively inexpensive.[4] | Multiple steps can lead to variability, time-consuming, dependent on antibody quality.[1][4] |
| Mass Spectrometry (MS) | Identification and quantification of proteins based on their mass-to-charge ratio.[6][7] | Low to High | Quantitative (Relative and Absolute) | High specificity and sensitivity, can identify post-translational modifications, antibody-independent.[8] | Requires specialized equipment and expertise, can be expensive, data analysis is complex.[7] |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Antibody-based detection and quantification of a specific protein in a solution using a plate-based format.[9][10][11] | High | Quantitative | High sensitivity and specificity, suitable for high-throughput screening, relatively easy to perform.[12] | Requires specific antibody pairs, susceptible to matrix effects, does not provide molecular weight information.[13] |
| Immunofluorescence (IF) / Immunohistochemistry (IHC) | Antibody-based detection of a specific protein within its cellular or tissue context, providing spatial information.[14][15] | Low to High | Qualitative to Semi-quantitative | Provides subcellular localization and tissue distribution, allows for single-cell analysis.[15][16] | Quantification can be challenging, dependent on antibody specificity and imaging parameters.[14] |
| In-Cell Western™ Assay | Antibody-based immunofluorescent detection and quantification of proteins directly in fixed and permeabilized cells in a microplate format.[4][17] | High | Quantitative | High throughput, reproducible, requires small sample volumes.[4] | Does not provide molecular weight information, requires specific antibodies validated for this application.[17] |
| CRISPR-ko Validation | Western blot or other protein detection analysis of cells where the target gene has been completely knocked out using CRISPR-Cas9.[3][4] | Low | Qualitative to Semi-quantitative | Gold standard for validating antibody specificity and confirming complete loss of protein.[1][4] | Time-consuming to generate knockout cell lines, can be lethal if the protein is essential.[3][4] |
| Reverse Transcription Quantitative PCR (RT-qPCR) | Measures the amount of a specific mRNA transcript corresponding to the target protein.[18][19][20] | High | Quantitative | Highly sensitive and specific for mRNA, high throughput.[19][21] | Does not directly measure protein levels; mRNA and protein levels do not always correlate.[22] |
Experimental Workflows and Protocols
General Workflow for Target Knockdown Validation
A typical workflow for validating target protein knockdown involves multiple steps, starting from the experimental design to the final data analysis. The following diagram illustrates a logical relationship between these steps, incorporating orthogonal assays for robust validation.
References
- 1. blog.avivasysbio.com [blog.avivasysbio.com]
- 2. azurebiosystems.com [azurebiosystems.com]
- 3. stjohnslabs.com [stjohnslabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. Quantitative proteomics - Wikipedia [en.wikipedia.org]
- 7. news-medical.net [news-medical.net]
- 8. Validation of RNAi Knockdown Using Multiple Reaction Monitoring and Protein-AQUA [sigmaaldrich.com]
- 9. Protein Detection, Quantification and Analysis | Molecular Devices [moleculardevices.com]
- 10. abyntek.com [abyntek.com]
- 11. Protein assay ELISA [qiagen.com]
- 12. Antibody Validation for ELISA: Ensuring Accurate and Reliable Results | Proteintech Group [ptglab.com]
- 13. nebiolab.com [nebiolab.com]
- 14. The use of siRNA to validate immunofluorescence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. murphylab.cbd.cmu.edu [murphylab.cbd.cmu.edu]
- 16. Antibody Validation for Immunofluorescence | Cell Signaling Technology [cellsignal.com]
- 17. licorbio.com [licorbio.com]
- 18. sg.idtdna.com [sg.idtdna.com]
- 19. qiagen.com [qiagen.com]
- 20. Hallmarks of good RT-qPCR measurements in a successful knockdown experiment [horizondiscovery.com]
- 21. Measuring RNAi knockdown using qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Detection of siRNA induced mRNA silencing by RT-qPCR: considerations for experimental design - PMC [pmc.ncbi.nlm.nih.gov]
Confirming PROTAC Synthesis: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals navigating the complexities of PROTAC synthesis, rigorous analytical confirmation is paramount. This guide provides an objective comparison of mass spectrometry-based methods and other key alternatives for validating the successful synthesis of these heterobifunctional molecules. Experimental data and detailed protocols are presented to support the evaluation of each technique's performance.
Proteolysis-targeting chimeras (PROTACs) are novel therapeutic modalities that induce the degradation of specific target proteins.[1] Their unique three-part structure, consisting of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker, necessitates comprehensive analytical characterization to ensure molecular integrity and functionality. Mass spectrometry has emerged as a cornerstone technology for this purpose, offering detailed structural information and the ability to study the crucial ternary complex formation.[2][3] This guide will delve into the nuances of various mass spectrometry techniques and compare them with other widely used analytical methods.
Mass Spectrometry Approaches for PROTAC Analysis
Mass spectrometry (MS) offers a suite of techniques applicable to PROTAC analysis, each with distinct advantages in terms of the information they provide, sensitivity, and throughput.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful and versatile technique for the definitive confirmation of a PROTAC's chemical identity and purity.[4] It is particularly well-suited for analyzing the final synthesized molecule and for pharmacokinetic studies to understand the in vivo fate of the PROTAC.[5]
Native Mass Spectrometry (Native MS)
Native MS is a specialized technique that allows for the study of non-covalent interactions, making it exceptionally valuable for confirming the formation of the PROTAC-induced ternary complex (Target Protein - PROTAC - E3 Ligase).[2][3][6] This method provides direct evidence of the PROTAC's ability to bring the target protein and the E3 ligase together, a critical step for its mechanism of action.[1][7]
Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) Mass Spectrometry
MALDI-TOF MS is a rapid and sensitive technique that is often used for determining the molecular weight of the synthesized PROTAC. It is a high-throughput method suitable for initial screening of reaction products.[8]
Comparison of Analytical Techniques
The choice of analytical technique depends on the specific question being addressed, from initial confirmation of synthesis to in-depth characterization of biological function. The following table summarizes the key performance characteristics of mass spectrometry-based methods and other common alternatives.
| Technique | Information Provided | Sensitivity | Throughput | Key Advantages | Key Limitations |
| LC-MS/MS | Precise mass, purity, fragmentation pattern, quantification | High (pg-ng/mL) | High | Definitive structural confirmation, suitable for complex mixtures and in vivo samples.[4][5][9] | Can cause dissociation of non-covalent complexes. |
| Native MS | Stoichiometry of ternary complex, binding affinity (semi-quantitative) | Moderate | Medium to High | Directly observes the biologically relevant ternary complex, label-free.[2][3][7] | Requires careful optimization of experimental conditions to preserve non-covalent interactions. |
| MALDI-TOF MS | Molecular weight | High (fmol-pmol) | High | Fast, tolerant to some buffers and salts.[8] | Limited structural information beyond molecular weight, less suitable for complex mixtures. |
| NMR Spectroscopy | Detailed 3D structure, ligand binding site mapping | Low | Low | Provides atomic-level structural information in solution.[][11] | Requires larger sample quantities, complex data analysis. |
| Surface Plasmon Resonance (SPR) | Binding kinetics (on/off rates), affinity (KD) | High | Medium | Real-time, label-free analysis of binary and ternary interactions.[12][13][14][15][16] | Requires immobilization of one binding partner, which can sometimes affect binding. |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (KD), stoichiometry (n), thermodynamics (ΔH, ΔS) | Moderate | Low | Provides a complete thermodynamic profile of binding in solution.[17][18][19][20][21] | Requires large amounts of pure protein, low throughput. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these analytical techniques.
LC-MS/MS Protocol for PROTAC Quantification
This protocol is adapted for the quantification of a PROTAC like TL 13-112 in a biological matrix.[9]
-
Sample Preparation:
-
Spike the PROTAC standard into 100 µL of rat plasma at concentrations ranging from 10 pg/mL to 15,000 pg/mL.
-
Perform protein precipitation by adding 600 µL of a 1:1 (v/v) mixture of acetonitrile (B52724) and methanol (B129727).
-
Vortex the samples for 30 seconds and then centrifuge at 13,000 rpm for 12 minutes at room temperature.
-
Transfer the supernatant to a new tube and dry it under a stream of nitrogen.
-
Reconstitute the dried sample in 200 µL of a 1:1 (v/v) mixture of methanol and acetonitrile before analysis.
-
-
Chromatography:
-
Use a suitable LC system (e.g., ExionLC system) with a C18 column (e.g., Phenomenex Kinetex XB-C18, 2.1 x 50 mm, 1.7 µm).
-
Employ a gradient elution with mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile) at a flow rate of 0.3 mL/min over a 10-minute gradient.
-
Maintain the column temperature at 40°C.
-
Inject 10 µL of the prepared sample.
-
-
Mass Spectrometry:
-
Utilize a tandem quadrupole mass spectrometer set to positive ion mode.
-
Optimize the multiple reaction monitoring (MRM) transitions for the specific PROTAC and an internal standard.
-
Native MS Protocol for Ternary Complex Analysis
This protocol provides a general framework for analyzing PROTAC-mediated ternary complexes.[[“]]
-
Sample Preparation:
-
Prepare stock solutions of the target protein, E3 ligase, and PROTAC in a suitable volatile buffer, such as ammonium (B1175870) acetate.
-
Mix the components to achieve final concentrations appropriate for complex formation (typically in the low micromolar range).
-
Incubate the mixture at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to allow complex formation.
-
-
Mass Spectrometry:
-
Use a mass spectrometer equipped with a nano-electrospray ionization (nESI) source.
-
Introduce the sample into the mass spectrometer under non-denaturing ("native") conditions. This involves using gentle source conditions (e.g., low cone voltage, minimal collision energy) to preserve the non-covalent interactions within the ternary complex.
-
Acquire mass spectra over a mass range that encompasses the expected molecular weights of the individual proteins and the ternary complex.
-
MALDI-TOF MS Protocol for PROTAC Molecular Weight Determination
This is a general protocol for the analysis of peptides and proteins.[23][24]
-
Sample Preparation:
-
Prepare the PROTAC sample at a concentration of approximately 1 pmol/µL.
-
Prepare a saturated solution of a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid - HCCA) in a 1:1 (v/v) mixture of acetonitrile and 0.1% trifluoroacetic acid (TFA).
-
-
Sample Spotting (Dried Droplet Method):
-
Mix the PROTAC sample and the matrix solution in a 1:1 ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air dry completely, allowing the PROTAC and matrix to co-crystallize.
-
-
Mass Spectrometry:
-
Place the target plate into the MALDI-TOF mass spectrometer.
-
Acquire the mass spectrum by firing the laser at the sample spot.
-
Calibrate the instrument using a standard peptide mix.
-
Visualizing the PROTAC Analysis Workflow
The following diagrams illustrate the general workflow for confirming PROTAC synthesis and the signaling pathway it initiates.
References
- 1. Native Mass Spectrometry for the Study of PROTAC GNE-987-Containing Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Native Mass Spectrometry for the Study of PROTAC GNE‐987‐Containing Ternary Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biopharminternational.com [biopharminternational.com]
- 5. lcms.cz [lcms.cz]
- 6. Native Mass Spectrometry for the Study of PROTAC GNE-987-Containing Ternary Complexes - CD Bioparticles [cd-bioparticles.net]
- 7. biorxiv.org [biorxiv.org]
- 8. pcl.tamu.edu [pcl.tamu.edu]
- 9. sciex.com [sciex.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. o2hdiscovery.co [o2hdiscovery.co]
- 13. aragen.com [aragen.com]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. charnwooddiscovery.com [charnwooddiscovery.com]
- 16. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 18. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 19. tainstruments.com [tainstruments.com]
- 20. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 21. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 22. consensus.app [consensus.app]
- 23. manoa.hawaii.edu [manoa.hawaii.edu]
- 24. Protocols for Identification of Proteins by MALDI-TOF MS - Creative Proteomics [creative-proteomics.com]
Confirming VHL-Dependent Degradation with CRISPR Knockout Studies: A Comparative Guide
The von Hippel-Lindau (VHL) tumor suppressor protein is a critical component of an E3 ubiquitin ligase complex, which tags target proteins for degradation by the proteasome.[1][2][3][4] A primary and well-studied function of VHL is the regulation of the hypoxia-inducible factor alpha (HIF-α) subunits.[2][5] In the presence of oxygen, VHL recognizes and binds to hydroxylated HIF-α, leading to its ubiquitination and subsequent degradation.[2] When VHL is inactivated, as is common in clear cell renal cell carcinoma (ccRCC), HIF-α accumulates, promoting angiogenesis and tumor growth.[3][5][6]
CRISPR/Cas9 gene-editing technology has emerged as a powerful tool for definitively studying VHL-dependent degradation. By creating a complete knockout of the VHL gene in a cellular model, researchers can observe the direct effects on protein stability and identify novel substrates. This guide provides a comparative overview of using CRISPR knockout studies to confirm VHL-dependent degradation, complete with experimental protocols and data presentation.
VHL-Dependent Degradation Signaling Pathway
The VHL E3 ligase complex plays a central role in cellular oxygen sensing. Under normoxic conditions, prolyl hydroxylases (PHDs) use oxygen to hydroxylate specific proline residues on HIF-α. This modification allows VHL to recognize and bind to HIF-α, leading to its polyubiquitination and proteasomal degradation. In the absence of functional VHL, this degradation process is halted, leading to the stabilization and accumulation of HIF-α.
References
- 1. researchgate.net [researchgate.net]
- 2. Proteomic dissection of the VHL interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of hypoxia-inducible factor is sufficient for growth suppression of VHL-/- tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of regulation of the hypoxia-inducible factor-1α by the von Hippel-Lindau tumor suppressor protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multi-Omics Profiling to Assess Signaling Changes upon VHL Restoration and Identify Putative VHL Substrates in Clear Cell Renal Cell Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for (S,R,S)-AHPC-C3-NH2 Dihydrochloride
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This document provides a detailed guide for the safe disposal of (S,R,S)-AHPC-C3-NH2 dihydrochloride (B599025), a synthesized E3 ligase ligand-linker conjugate used in the synthesis of PROTACs.[1][2]
(S,R,S)-AHPC-C3-NH2 dihydrochloride is identified by CAS Number: 2564467-25-8 .[1][2] According to available safety data, this compound is not classified as a hazardous substance or mixture.[2] However, it is imperative to follow standard laboratory safety protocols and to consult with your institution's environmental health and safety (EHS) department for specific guidance.
Chemical and Physical Properties
A summary of the key identifiers for this compound is provided in the table below for easy reference.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | VH032-C3-NH2 dihydrochloride[3] |
| CAS Number | 2564467-25-8[1][2] |
| Molecular Formula | C26H39Cl2N5O4S[1][2] |
| Molecular Weight | 588.59 g/mol [1][2] |
Standard Disposal Protocol
Given that this compound is not classified as hazardous, the following general disposal procedure should be followed. This protocol is designed to align with standard laboratory practices for non-hazardous chemical waste.
-
Consult Institutional Guidelines: Before proceeding with any disposal, always consult your institution's specific EHS guidelines. Local regulations may have specific requirements for chemical waste disposal.
-
Personal Protective Equipment (PPE): At a minimum, wear standard PPE, including safety glasses, a lab coat, and nitrile gloves, when handling this compound.
-
Waste Collection:
-
Solid Waste: Collect waste this compound in a designated, clearly labeled, and sealed container for non-hazardous chemical waste.
-
Solutions: Aqueous solutions containing this compound should also be collected in a labeled, sealed container for non-hazardous liquid chemical waste. Do not pour solutions down the drain unless explicitly permitted by your institution's EHS department.
-
-
Labeling: Ensure the waste container is labeled with the full chemical name: "this compound" and indicates that it is "Non-Hazardous Waste."
-
Storage: Store the waste container in a designated waste accumulation area, away from incompatible materials.
-
Waste Pickup: Arrange for the disposal of the waste container through your institution's EHS-approved chemical waste disposal service.
Emergency First Aid Measures
In the event of accidental exposure, follow these first aid measures:
-
Inhalation: Move to fresh air. If breathing is difficult, administer CPR.[2]
-
Skin Contact: Immediately wash the affected area with plenty of water. Remove contaminated clothing.[2]
-
Eye Contact: Flush eyes with large amounts of water, removing contact lenses if present.[2]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[2]
In all cases of exposure, seek prompt medical attention.[2]
Chemical Disposal Decision Workflow
The following diagram illustrates a general decision-making workflow for the disposal of laboratory chemicals. This logical process helps ensure that all safety and regulatory factors are considered before disposing of any chemical waste.
A generalized workflow for the safe disposal of laboratory chemicals.
References
Personal protective equipment for handling (S,R,S)-AHPC-C3-NH2 dihydrochloride
Essential Safety and Handling Guide for (S,R,S)-AHPC-C3-NH2 dihydrochloride (B599025)
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (S,R,S)-AHPC-C3-NH2 dihydrochloride. The following procedures are designed to ensure the safe handling, storage, and disposal of this potent research compound.
Compound Information:
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | VH032-C3-NH2 dihydrochloride[1] |
| CAS Number | 2564467-25-8[2] |
| Molecular Formula | C26H39Cl2N5O4S[2] |
| Molecular Weight | 588.59 g/mol [2] |
| Intended Use | For research use only.[2] It is a synthesized E3 ligase ligand-linker conjugate used in PROTAC technology.[1][3][4] |
Hazard Assessment
While a supplier's Material Safety Data Sheet (MSDS) may classify this compound as non-hazardous, it is critical to handle it as a potent chemical given its intended biological activity as part of a PROTAC and the general hazards associated with aminopiperidine derivatives.[2] Standard laboratory practice for potent compounds dictates a conservative approach to minimize exposure.
Personal Protective Equipment (PPE)
A risk assessment should be performed to determine the appropriate level of PPE for the quantity and procedure being handled. The following table provides general recommendations.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powder) | - Full-face powered air-purifying respirator (PAPR) or a properly fitted N95/FFP3 respirator within a chemical fume hood.- Disposable solid-front lab coat with tight-fitting cuffs.- Double gloving (e.g., nitrile or neoprene).- Safety glasses or goggles (if not using a full-face respirator). | High risk of aerosolization and inhalation of potent powders.[5][6] Engineering controls and full respiratory protection are essential. |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure.- Lab coat.- Safety glasses with side shields or chemical splash goggles.- Single pair of chemical-resistant gloves (e.g., nitrile). | Reduced risk of aerosolization, but potential for splashes and spills.[5] |
| In Vitro / In Vivo Dosing | - Lab coat.- Safety glasses.- Appropriate gloves for the solvent and compound. | Focus on preventing skin and eye contact. The specific procedure will dictate the level of containment needed. |
Handling and Storage
Engineering Controls:
-
All work with the solid compound, especially weighing and preparing stock solutions, should be conducted in a certified chemical fume hood, a glove box, or a similar containment system to minimize inhalation exposure.[5]
Storage:
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[7]
-
For long-term storage of stock solutions, refer to the supplier's recommendation, which is typically -80°C for 6 months or -20°C for 1 month.[3]
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen or artificial respiration. Seek immediate medical attention.[2] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2][8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |
Spill and Disposal Plan
Spill Response:
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect: Carefully sweep or scoop the absorbed material into a sealed, labeled container for hazardous waste.
-
Clean: Decontaminate the spill area with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.
Waste Disposal:
-
All waste, including contaminated PPE, empty containers, and spill cleanup materials, must be collected in a designated and properly labeled hazardous waste container.[5]
-
Dispose of all chemical waste through a licensed hazardous waste disposal company. Do not dispose of it down the drain or in regular trash.[5]
Experimental Workflow
The following diagram illustrates a standard workflow for the safe handling of this compound in a research setting.
Caption: General workflow for the safe handling of a potent research compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. ilcdover.com [ilcdover.com]
- 7. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 172603-05-3 Name: 3-(BOC-AMINO)PIPERIDINE3-(BOC-Amino)piperidine3-Aminopiperidine, 3-BOC protected [xixisys.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
